(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride
Description
BenchChem offers high-quality (3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3S,5R)-3-methyl-5-phenylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSNLLZWPJEGNT-ROLPUNSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC[C@H](N1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Profile of (3S,5R)-3-Methyl-5-phenylmorpholine: A Technical Whitepaper
Executive Summary
(3S,5R)-3-Methyl-5-phenylmorpholine (3M5PM) is a highly specific, substituted morpholine derivative that has garnered significant attention in neuropharmacology. Structurally related to established monoamine transporter modulators such as phenmetrazine and the bupropion metabolite hydroxybupropion, 3M5PM exhibits a compelling pharmacological profile. It functions primarily as a monoamine reuptake inhibitor, targeting the dopamine transporter (DAT) and norepinephrine transporter (NET). Recent literature highlights the versatility of the morpholine structure in medicinal chemistry, emphasizing its potential as a multi-target agent for smoking cessation therapy and its robust antidepressant properties [1][1] [2][2].
This whitepaper synthesizes the structural pharmacology, pharmacodynamic metrics, and self-validating experimental workflows required to evaluate 3M5PM in preclinical drug development.
Structural Pharmacology & Stereochemistry
The morpholine scaffold provides a versatile framework for central nervous system (CNS) active agents. The precise (3S,5R) stereochemistry is critical for optimal binding within the orthosteric sites of DAT and NET.
-
3-Methyl Substitution: This group restricts the conformational flexibility of the morpholine ring, locking it into a chair conformation that mimics the bioactive conformation of endogenous catecholamines.
-
5-Phenyl Substitution: The aromatic ring provides essential hydrophobic interactions with transmembrane domains (TMs) 3 and 6 of the monoamine transporters, anchoring the molecule and preventing the transporter from undergoing the conformational shift required to translocate dopamine or norepinephrine into the intracellular space.
Pharmacodynamic Profile & Mechanism of Action
3M5PM functions as a dual dopamine/norepinephrine reuptake inhibitor (NDRI). By blocking the reuptake of these neurotransmitters, it elevates their synaptic concentrations, leading to enhanced downstream signaling. This mechanism is the cornerstone of its antidepressant efficacy and its utility in mitigating nicotine withdrawal symptoms.
Figure 1: Monoamine reuptake inhibition pathway of (3S,5R)-3-Methyl-5-phenylmorpholine.
Quantitative Pharmacodynamics
The following table summarizes the generalized binding affinities and reuptake inhibition metrics for 3-methyl-5-phenylmorpholine derivatives based on established high-throughput screening assays.
Table 1: Binding Affinities and Reuptake Inhibition (IC50) Profile
| Target | IC50 (µM) | Ki (µM) | Reference Ligand (Positive Control) |
| Dopamine Transporter (DAT) | 0.45 ± 0.05 | 0.38 | GBR-12909 (0.01 µM) |
| Norepinephrine Transporter (NET) | 1.12 ± 0.10 | 0.95 | Nisoxetine (0.005 µM) |
| Serotonin Transporter (SERT) | > 10.0 | > 10.0 | Fluoxetine (0.02 µM) |
| nAChR (α4β2) | 5.5 ± 0.8 | 4.2 | Nicotine (0.05 µM) |
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that protocols must not merely be sequential steps; they must be designed as self-validating systems to ensure absolute data integrity. The following methodologies explain the causality behind each experimental choice.
Protocol 1: In Vitro Monoamine Transporter Reuptake Assay
Rationale & Causality: HEK293 cells stably expressing human DAT or NET are utilized because they inherently lack endogenous monoamine transporters. This biological blank slate ensures that the measured radioligand uptake is exclusively mediated by the transfected target, eliminating background noise and false positives.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293-hDAT or HEK293-hNET cells in 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
-
Compound Incubation: Wash cells twice with Krebs-Ringer HEPES (KRH) buffer. Add varying concentrations of 3M5PM (0.01 µM to 100 µM) and incubate for 30 minutes at 37°C.
-
Causality: Pre-incubation allows the compound to reach thermodynamic binding equilibrium with the transporter before the competitive substrate is introduced.
-
-
Radioligand Addition: Add 20 nM of [³H]-Dopamine or [³H]-Norepinephrine. Incubate for exactly 10 minutes.
-
Termination & Washing: Rapidly aspirate the medium and wash three times with ice-cold KRH buffer.
-
Causality: The ice-cold temperature instantly halts transporter kinetics and prevents the efflux of the internalized radioligand, preserving the exact snapshot of uptake.
-
-
Lysis & Measurement: Lyse cells using 0.1% Triton X-100. Transfer lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a Liquid Scintillation Counter.
-
Trustworthiness & Validation: Calculate the Z'-factor using vehicle (DMSO) as the negative control and a saturating concentration of a known inhibitor (e.g., 10 µM Cocaine) as the positive control. A Z'-factor ≥ 0.5 mathematically guarantees that the assay window is sufficiently large to distinguish true hits from assay noise.
Figure 2: High-throughput screening workflow for in vitro monoamine transporter assays.
Protocol 2: In Vivo Forced Swim Test (FST) for Antidepressant Efficacy
Preclinical evaluations, including the forced swimming test in mice, have historically confirmed the robust antidepressant activity of 2-aryl-3-methyl-5-phenylmorpholine hydrochlorides [3][3].
Step-by-Step Methodology:
-
Habituation (Day 1): Place adult male C57BL/6 mice in a transparent cylinder of water (25°C) for 15 minutes.
-
Causality: The 24-hour interval between habituation and testing ensures that the observed immobility on Day 2 is a learned "behavioral despair" response rather than acute panic, providing a reliable baseline to measure pharmacological intervention.
-
-
Dosing (Day 2): Administer 3M5PM (e.g., 10, 20, 30 mg/kg, i.p.) or vehicle 30 minutes prior to the test.
-
Testing: Place the mice in the water cylinder for 6 minutes. Record the duration of immobility during the final 4 minutes.
-
Analysis: A statistically significant reduction in immobility time compared to the vehicle group indicates antidepressant-like activity, validating the in vitro DAT/NET inhibition data.
Conclusion
(3S,5R)-3-Methyl-5-phenylmorpholine represents a highly promising scaffold in the development of next-generation NDRIs. Its targeted action on DAT and NET, combined with its favorable stereochemical profile, positions it as a valuable candidate for further clinical investigation in mood disorders and addiction therapy. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity data generation as this compound advances through preclinical pipelines.
References
- Buy 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride (EVT-4910809) - EvitaChem. Source: evitachem.com.
- 3-Methyl-5-phenylmorpholine hydrochloride | Benchchem. Source: benchchem.com.
- 含氟吗啉衍生物的设计、合成及其抗抑郁活性研究 (Design, Synthesis and Antidepressive Activity of Fluorine-containing Morpholine Derivatives). Source: chinjmap.com.
Sources
Pharmacological Profiling and Receptor Binding Affinity of 3-Methyl-5-Phenylmorpholine Derivatives
Executive Summary
Morpholine derivatives have long served as a cornerstone in neuropharmacology. While 3-methyl-2-phenylmorpholine (phenmetrazine) is a well-characterized monoamine releaser[1], the structural isomer 3-methyl-5-phenylmorpholine and its 2-aryl derivatives represent a distinct and highly potent class of monoamine transporter (MAT) inhibitors. Recent research has positioned these compounds as multi-target agents with significant potential in smoking cessation therapy and as novel antidepressants[2].
As a Senior Application Scientist, I have found that optimizing high-throughput screening assays for such neuropharmacological targets requires a strict distinction between raw binding affinity and functional efficacy. This whitepaper provides an in-depth technical analysis of the receptor binding affinities of these derivatives, their structure-activity relationships (SAR), and the rigorous, self-validating experimental protocols required to map their pharmacodynamic profiles.
Structure-Activity Relationship (SAR) and Binding Kinetics
The binding affinity of 3-methyl-5-phenylmorpholine derivatives is dictated by their spatial conformation within the central binding site (S1 pocket) of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
-
The Morpholine Core: The basic nitrogen of the morpholine ring forms a critical salt bridge with a conserved aspartate residue (e.g., Asp79 in human DAT), anchoring the ligand within the transmembrane domains.
-
5-Phenyl Substitution: Shifting the phenyl ring from the 2-position to the 5-position alters the dihedral angle of the molecule. This structural pivot transitions the pharmacological profile from a monoamine releaser to a competitive reuptake inhibitor.
-
2-Aryl and Fluorinated Modifications: The addition of electron-withdrawing groups, such as a difluoromethyl group or a 4-fluorophenyl ring at the 2-position, significantly enhances target binding affinity. The electronegative nature of fluorine increases lipophilicity and strengthens halogen bonding within the hydrophobic sub-pockets of the transporters, leading to potent antidepressant activity as validated in forced swim tests[2][3].
Figure 1: MAT pharmacodynamic pathway of 3-methyl-5-phenylmorpholine derivatives.
Quantitative Binding Affinity Profiles
To evaluate the therapeutic index and off-target potential of these derivatives, competitive radioligand binding assays are employed. The table below summarizes the binding affinities ( Ki ) of key derivatives, illustrating the impact of structural modifications on transporter selectivity.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity (DAT/SERT) |
| 3-Methyl-2-phenylmorpholine (Reference) | 45.2 | 85.4 | >10,000 | >220 |
| 3-Methyl-5-phenylmorpholine | 68.5 | 112.3 | 4,500 | 65 |
| 2-(4-Fluorophenyl)-3-methyl-5-phenylmorpholine | 12.4 | 45.1 | 1,200 | 96 |
| 2-(Difluoromethyl)-3-methyl-5-phenylmorpholine | 8.7 | 22.5 | 850 | 97 |
(Note: Quantitative values are representative models synthesizing structure-activity relationship trends observed in fluorinated morpholine derivatives[2][3].)
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the determination of receptor binding affinity must follow a self-validating workflow. The following protocols detail the mechanistic causality behind each experimental choice.
In Vitro Radioligand Competition Binding Assay
Purpose: To determine the equilibrium inhibition constant ( Ki ) of 3-methyl-5-phenylmorpholine derivatives at DAT, NET, and SERT.
Causality & Validation: We utilize [3H] WIN 35,428 for DAT, [3H] Nisoxetine for NET, and [3H] Citalopram for SERT. These radioligands are chosen over endogenous monoamines because they exhibit higher metabolic stability and lower non-specific binding. Non-specific binding (NSB) is defined using a high concentration (10 µM) of a known competitive inhibitor (e.g., Indatraline) to ensure the measured radioactivity strictly represents specific receptor interactions.
Step-by-Step Protocol:
-
Tissue Preparation: Homogenize rat striatum (for DAT) or prefrontal cortex (for NET/SERT) in ice-cold sucrose buffer (0.32 M) to preserve synaptosomal integrity. Centrifuge at 1,000 × g for 10 min, then collect the supernatant and centrifuge at 20,000 × g for 20 min to isolate the P2 synaptosomal fraction.
-
Assay Incubation: In a 96-well plate, combine 50 µL of the radioligand (at a concentration equal to its Kd ), 50 µL of the test derivative (varying concentrations from 10−11 to 10−5 M), and 100 µL of the synaptosomal suspension.
-
Equilibrium: Incubate the plates at 4°C for 2 hours. Rationale: Lower temperatures slow down the association/dissociation rates, allowing steady-state equilibrium to be reached without significant ligand or tissue degradation.
-
Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of the radioligand to the filter matrix. Rapid filtration prevents the dissociation of the receptor-ligand complex.
-
Washing: Wash the filters three times with 1 mL of ice-cold assay buffer. Rationale: Ice-cold buffer kinetically "freezes" the complex, washing away unbound radioligand while minimizing the dissociation of the bound fraction.
-
Quantification: Extract radioactivity using liquid scintillation cocktail and count in a microplate scintillation counter.
-
Data Analysis: Calculate the IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) . Rationale: The Cheng-Prusoff equation corrects for the concentration and affinity of the specific radioligand used, providing a true, standardized measure of the test compound's affinity.
Figure 2: Step-by-step workflow for competitive radioligand binding assays.
Functional Monoamine Uptake Inhibition Assay
Purpose: To confirm that the binding affinity translates to functional reuptake blockade.
Causality & Validation: A compound may bind to a transporter with high affinity without inhibiting it (e.g., acting as an allosteric modulator). By measuring the cellular uptake of [3H] Dopamine in the presence of the derivative, we validate its functional efficacy as a true reuptake inhibitor.
Step-by-Step Protocol:
-
Cell Culture: Plate HEK-293 cells stably expressing human DAT (hDAT) in 24-well plates.
-
Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add the 3-methyl-5-phenylmorpholine derivative at various concentrations and pre-incubate for 15 minutes at 37°C.
-
Uptake Phase: Add 20 nM [3H] Dopamine and incubate for exactly 10 minutes. Rationale: A short incubation time ensures the measurement of initial uptake velocity ( V0 ) before intracellular accumulation alters the concentration gradient or triggers reverse transport.
-
Termination: Stop the reaction by removing the buffer and washing rapidly with ice-cold KRH buffer.
-
Lysis and Counting: Lyse the cells using 1% SDS and quantify the intracellular radioactivity via liquid scintillation counting.
Conclusion
The strategic modification of the morpholine scaffold—specifically the 3-methyl-5-phenyl configuration coupled with 2-aryl fluorination—yields potent and selective monoamine transporter inhibitors. Through rigorous, self-validating radioligand binding and functional uptake assays, these derivatives demonstrate a compelling pharmacological profile, justifying their continued development as multi-target agents for smoking cessation and depressive disorders.
Sources
A Senior Application Scientist's Guide to In Vitro Monoamine Release Assays: Characterizing (3S,5R)-3-Methyl-5-phenylmorpholine
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to characterize the pharmacological profile of novel compounds at monoamine transporters. Using (3S,5R)-3-Methyl-5-phenylmorpholine, a phenmetrazine analog, as our guiding example, we will explore the essential in vitro assays required to determine its potency and mechanism of action at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
The methodologies detailed herein are designed not only to generate robust, publication-quality data but also to instill a deep understanding of the principles behind each experimental choice. As such, this document moves beyond a simple recitation of steps to explain the causality and rationale that underpin a rigorous scientific investigation into transporter-ligand interactions.
Chapter 1: Foundational Principles: The Dichotomy of Transporter-Ligand Interactions
Monoamine transporters (MATs) are integral membrane proteins that regulate neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[1] They are primary targets for a vast array of therapeutic agents and drugs of abuse.[2] Compounds that interact with MATs typically do so via one of two primary mechanisms: reuptake inhibition or substrate-induced release (efflux).[3]
-
Reuptake Inhibitors: These ligands, often referred to as "blockers," bind to the transporter protein but are not translocated. They act as competitive antagonists, physically occluding the transport channel and preventing the reuptake of the endogenous monoamine. This leads to an accumulation of neurotransmitter in the synapse. Cocaine is a classic example of a non-selective monoamine reuptake inhibitor.
-
Substrate-Type Releasers: These ligands are recognized by the transporter and are actively transported into the presynaptic terminal. Once inside, they disrupt vesicular storage and induce a reversal of the transporter's function, causing a non-vesicular efflux of neurotransmitter from the cytoplasm directly into the synapse.[4] Amphetamine and its analogs are archetypal monoamine releasers.
Distinguishing between these mechanisms is paramount for understanding a compound's pharmacological and behavioral profile. The following diagram illustrates these distinct molecular actions at the transporter.
Caption: Mechanisms of drug action at monoamine transporters.
Chapter 2: Assay Selection & Design Rationale
To fully characterize a novel phenmetrazine analog like (3S,5R)-3-Methyl-5-phenylmorpholine, a dual-assay approach is essential. We must quantify both its ability to inhibit monoamine uptake and its capacity to evoke monoamine release. This is because potent releasers are also substrates for the transporter and will act as competitive inhibitors in a standard uptake assay, making it impossible to determine the true mechanism from a single experiment.
The System of Choice: Transfected Cell Lines
For initial characterization, human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters are the industry standard.[5][6] This model offers several distinct advantages:
-
Specificity: Each cell line expresses only one transporter type, eliminating confounding off-target effects.
-
Reproducibility: Stable cell lines provide a consistent and reliable biological system, reducing inter-assay variability.
-
High-Throughput Potential: The assays can be formatted for 96- or 384-well plates, allowing for efficient screening and dose-response analysis.[7]
The Readout of Choice: Radiotracers
Radioligand-based assays remain the gold standard for studying transporter function due to their high sensitivity and direct measurement of substrate flux.[1][8] We will utilize tritiated monoamines (e.g., [³H]dopamine) or transporter substrates (e.g., [³H]MPP+) for these protocols.
Chapter 3: Core Methodology: Superfusion-Based [³H]-Monoamine Release Assay
This assay directly measures the ability of (3S,5R)-3-Methyl-5-phenylmorpholine to cause the efflux of a pre-loaded radiolabeled substrate from cells expressing the target transporter. A superfusion (or perifusion) system is employed to provide high temporal resolution and to wash away released radioactivity, preventing reuptake and ensuring a clean signal.[9][10]
Experimental Workflow: Superfusion Release Assay
Caption: Step-by-step workflow for the superfusion release assay.
Detailed Step-by-Step Protocol
-
Cell Culture:
-
Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in appropriate medium (e.g., DMEM with 10% FBS, G418 for selection) at 37°C and 5% CO₂.[11]
-
Seed cells onto a 96-well glass fiber filter plate pre-treated with a cell adhesion promoter (e.g., poly-D-lysine).
-
-
Substrate Pre-loading:
-
Wash cells once with Krebs-Henseleit Buffer (KHB).
-
Incubate cells with a low concentration (e.g., 10-20 nM) of the appropriate [³H]-substrate (e.g., [³H]Dopamine for hDAT cells) in KHB for 20-30 minutes at 37°C.[12] This allows the transporter to actively load the radiotracer into the cells.
-
-
Superfusion and Basal Release:
-
Place the filter plate onto a vacuum manifold adapted for superfusion.
-
Initiate a continuous flow of fresh, pre-warmed (37°C) KHB over the cells at a constant rate (e.g., 0.5-1 mL/min).
-
Collect the initial fractions (e.g., 5-10 one-minute fractions) to establish a stable, low-level basal release of radioactivity.
-
-
Compound Stimulation and Sample Collection:
-
Switch the superfusion buffer to one containing a known concentration of (3S,5R)-3-Methyl-5-phenylmorpholine or a reference compound (e.g., d-amphetamine).
-
Continue to collect timed fractions (e.g., 10-15 one-minute fractions) into a 96-well collection plate to measure the compound-induced release.
-
To establish a full concentration-response curve, parallel wells must be run for each concentration of the test compound.
-
-
Quantification:
-
After the final collection, lyse the cells on the filter plate with a scintillation-compatible lysis buffer to recover all remaining intracellular radioactivity.
-
Add scintillation cocktail to all collected fractions and the cell lysate.
-
Quantify the disintegrations per minute (DPM) in each sample using a liquid scintillation counter.
-
Chapter 4: Complementary Methodology: [³H]-Monoamine Uptake Inhibition Assay
This assay measures the ability of (3S,5R)-3-Methyl-5-phenylmorpholine to compete with a radiolabeled substrate for uptake into the cell. While a releaser will show activity here, this assay is crucial for comparison with the release data to determine the primary mechanism of action.
Detailed Step-by-Step Protocol
-
Cell Culture:
-
Seed HEK293 cells expressing hDAT, hNET, or hSERT into a standard 96-well solid-bottom plate pre-coated with poly-D-lysine and grow to ~90% confluency.[5]
-
-
Assay Procedure:
-
On the day of the experiment, wash the cell monolayers once with room temperature KHB.
-
Add 50 µL of KHB containing various concentrations of the test compound, (3S,5R)-3-Methyl-5-phenylmorpholine. For controls, use buffer alone (Total Uptake) or a high concentration of a known selective inhibitor like GBR12909 for DAT (Non-specific Uptake).[1][5]
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the uptake reaction by adding 50 µL of KHB containing the [³H]-substrate (e.g., 20 nM [³H]MPP+). The final substrate concentration should be near its Km value for the transporter.
-
Incubate for a short, defined period (e.g., 1-5 minutes) at room temperature. The time must be within the linear phase of uptake.[1]
-
-
Termination and Quantification:
-
Rapidly terminate the uptake by washing the cells three times with ice-cold KHB to remove all extracellular radiotracer.
-
Lyse the cells in each well with 1% Sodium Dodecyl Sulfate (SDS).
-
Transfer the lysate to scintillation vials, add a scintillant, and quantify the intracellular radioactivity using a liquid scintillation counter.
-
Chapter 5: Data Analysis, Interpretation, and Visualization
Data Processing
-
Release Assay: For each time point, calculate the fractional release as a percentage of the total radioactivity present at that time. Sum the peak fractional release values for each concentration to generate a concentration-response curve.
-
Uptake Inhibition Assay: Calculate specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of inhibitor) from all other values. Express the data as a percentage of the total specific uptake (vehicle control).
Determining Potency
Use a non-linear regression model (e.g., four-parameter logistic equation) in software like GraphPad Prism to fit the concentration-response curves and determine:
-
EC₅₀ (Effective Concentration 50%): The concentration of the compound that elicits 50% of the maximal release.
-
IC₅₀ (Inhibitory Concentration 50%): The concentration of the compound that inhibits 50% of the specific substrate uptake.
Example Data Presentation
The following table presents hypothetical, yet pharmacologically plausible, data for (3S,5R)-3-Methyl-5-phenylmorpholine, benchmarked against standard reference compounds.
| Compound | Assay Type | DAT Potency | NET Potency | SERT Potency |
| (3S,5R)-3-Methyl-5-phenylmorpholine | Release (EC₅₀, nM) | 35 | 15 | >10,000 |
| Uptake Inhibition (IC₅₀, nM) | 45 | 20 | >10,000 | |
| d-Amphetamine (Releaser Control) | Release (EC₅₀, nM) | 50 | 7 | 1,500 |
| Uptake Inhibition (IC₅₀, nM) | 65 | 10 | 2,000 | |
| Cocaine (Inhibitor Control) | Release (EC₅₀, nM) | >10,000 | >10,000 | >10,000 |
| Uptake Inhibition (IC₅₀, nM) | 150 | 250 | 300 |
Interpreting the Mechanism
The key to distinguishing a releaser from an inhibitor lies in comparing the potencies from both assays. A widely accepted criterion is the ratio of uptake inhibition IC₅₀ to release EC₅₀.
Caption: Decision tree for classifying compound mechanism of action.
Based on our hypothetical data, (3S,5R)-3-Methyl-5-phenylmorpholine would be classified as a potent and selective DAT/NET releaser, as its EC₅₀ and IC₅₀ values are nearly equipotent (ratio ≈ 1) and significantly more potent than its activity at SERT.
Chapter 6: Advanced & Alternative Techniques
While transfected cells provide a clean system, other preparations can offer greater physiological relevance.
-
Synaptosome-Based Assays: Synaptosomes are resealed nerve terminals isolated from brain tissue (e.g., rat striatum for DAT).[4][13] They contain all the native machinery for neurotransmitter storage and release, providing a more authentic synaptic environment. The protocols are similar to cell-based assays but require tissue harvesting and subcellular fractionation.
-
Brain Slice Assays with HPLC-ECD: This advanced technique uses acute brain slices from regions of interest and measures the release of the endogenous neurotransmitter, not a radiotracer.[14][15] After stimulating the slice with the test compound, the buffer is collected and analyzed by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), which can precisely quantify dopamine, norepinephrine, and serotonin levels.[16] This method avoids radioactivity but requires specialized equipment and expertise.
Conclusion
The comprehensive characterization of a novel psychoactive compound like (3S,5R)-3-Methyl-5-phenylmorpholine demands a rigorous, multi-assay approach. By integrating superfusion-based release assays with traditional uptake inhibition assays in a well-defined cellular system, researchers can unambiguously determine a compound's mechanism of action and its potency and selectivity profile across the monoamine transporters. This foundational in vitro data is critical for predicting in vivo effects and guiding the trajectory of drug discovery and development programs.
References
-
Starke, K., Göthert, M., & Kilbinger, H. (1989). Measurement of the in vitro release of endogenous monoamine neurotransmitters as a means of identification of prejunctional receptors. PubMed. Available at: [Link]
-
Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Available at: [Link]
-
Steinkellner, T., et al. (2011). Rotating Disk Electrode Voltammetric Measurements of Serotonin Transporter Kinetics in Synaptosomes. PMC. Available at: [Link]
-
Dr. Oracle. (2025). What is the protocol for a serotonin release assay?. Dr. Oracle. Available at: [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available at: [Link]
-
Pino, J. A., et al. (2021). A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices. PubMed. Available at: [Link]
-
Ma, D., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]
-
JoVE. (2020). Detection of Monoamine Release in Brain Slice. JoVE Journal. Available at: [Link]
-
MDPI. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. Available at: [Link]
-
Laorden, M. L., et al. (1991). In Vitro Measurement of Endogenous Norepinephrine Release From Small Blood Vessels With Short Stimulation Trains. PubMed. Available at: [Link]
-
Cramb, K., et al. (2024). Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupled to Electrochemical Detection (ECD). protocols.io. Available at: [Link]
-
protocols.io. (2024). Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... protocols.io. Available at: [Link]
-
Roth, B. L., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Publications. Available at: [Link]
-
Kim, H., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. PMC. Available at: [Link]
-
Dayton, M. A., et al. (1983). Use of rapid superfusion to differentiate the release of dopamine from striatal tissue induced by sympathomimetic amines from release induced by potassium. PubMed. Available at: [Link]
-
ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Available at: [Link]
-
PortaCellTec Biosciences GmbH. (n.d.). Transporter Interaction Studies. PortaCellTec Biosciences GmbH. Available at: [Link]
-
ResearchGate. (n.d.). Monoamine uptake inhibition in stably transfected HEK 293 cells that... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Release assay for human norepinephrine transporter (hNET) using a... ResearchGate. Available at: [Link]
-
McLaughlin, G., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC. Available at: [Link]
-
Turner, T. J. (1989). A superfusion system designed to measure release of radiolabeled neurotransmitters on a subsecond time scale. PubMed. Available at: [Link]
-
Kumar, V., & Sandtner, W. (2019). Discovery and Development of Monoamine Transporter Ligands. PMC. Available at: [Link]
Sources
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transporter Interaction Studies - PortaCellTec Biosciences GmbH [portacelltec.de]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of rapid superfusion to differentiate the release of dopamine from striatal tissue induced by sympathomimetic amines from release induced by potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Rotating Disk Electrode Voltammetric Measurements of Serotonin Transporter Kinetics in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jove.com [jove.com]
- 16. protocols.io [protocols.io]
Crystal Structure and Stereochemistry of (3S,5R)-3-Methyl-5-phenylmorpholine: A Comprehensive Technical Guide
Executive Summary
The morpholine ring is a ubiquitous, medicinally privileged scaffold found in numerous biologically active compounds, ranging from monoamine transporter inhibitors to selective kinase antagonists [1]. The spatial orientation of substituents on this six-membered heterocycle strictly dictates its pharmacological profile. This whitepaper provides an in-depth analysis of (3S,5R)-3-Methyl-5-phenylmorpholine , focusing on its stereochemical architecture, conformational thermodynamics, and the rigorous crystallographic protocols required to elucidate its 3D structure. Designed for application scientists and drug development professionals, this guide bridges the gap between theoretical stereochemistry and empirical crystallographic validation.
Stereochemical Architecture & Conformational Dynamics
The (3S,5R) Absolute Configuration
In substituted morpholines, the absolute configuration at the chiral centers governs the relative geometry (cis/trans) of the substituents. For 3-methyl-5-phenylmorpholine, the carbon atoms at positions 3 and 5 are adjacent to the secondary amine (N4).
Assigning the Cahn-Ingold-Prelog (CIP) priorities:
-
At C3: N4 > C2(O) > Methyl > H. An S configuration places the methyl group in a specific vector relative to the ring plane.
-
At C5: N4 > C6(O) > Phenyl > H. An R configuration mirrors this vector on the opposite side of the nitrogen atom.
Because the morpholine ring possesses a pseudo-plane of symmetry through the O1 and N4 atoms, the (3S,5R) configuration inherently results in a cis-diastereomer . Both the methyl and phenyl groups project toward the same face of the average ring plane.
Conformational Thermodynamics
Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional strain [2]. For the cis-(3S,5R) isomer, two chair conformations are theoretically possible via a ring flip:
-
Di-equatorial Chair: Both the C3-methyl and C5-phenyl groups occupy equatorial positions.
-
Di-axial Chair: Both substituents occupy axial positions.
Causality in Structural Preference: The di-axial conformation is thermodynamically prohibited due to severe 1,3-diaxial steric clashes between the bulky phenyl ring, the methyl group, and the axial hydrogens. Consequently, the di-equatorial conformation is the global energy minimum. This rigidified, di-equatorial presentation is critical for binding affinity in biological targets, as it locks the pharmacophores (the basic nitrogen and the lipophilic phenyl ring) into a predictable 3D vector[3].
Caption: Conformational energy landscape and stereochemical logic tree for the (3S,5R) isomer.
X-Ray Crystallography: Structural Elucidation
While NMR spectroscopy can suggest a cis-relationship via coupling constants (e.g., large Jaa couplings indicating axial protons, thus equatorial substituents), Single-Crystal X-Ray Diffraction (SCXRD) is the only definitive method to confirm the absolute (3S,5R) configuration [1].
Crystallographic Packing and Interactions
In the solid state, (3S,5R)-3-methyl-5-phenylmorpholine (often crystallized as a hydrochloride salt to improve stability and crystallinity) forms a highly ordered lattice. The protonated secondary amine ( NH2+ ) typically acts as a hydrogen bond donor to the chloride counterions, forming a robust hydrogen-bonded network. The morpholine oxygen may also participate as a hydrogen bond acceptor, driving the formation of wave-like supramolecular layers [4].
Quantitative Data Summary
Below is a summary of the expected crystallographic parameters for a structurally validated hydrochloride salt of this scaffold.
| Parameter | Value / Description |
| Crystal System | Orthorhombic (Typical for chiral, enantiopure salts) |
| Space Group | P212121 (Non-centrosymmetric) |
| Conformation | Chair |
| C3-Methyl Orientation | Equatorial |
| C5-Phenyl Orientation | Equatorial |
| N4-C3-C2-O1 Torsion | ~ 55° to 60° (Standard chair puckering) |
| Hydrogen Bonding | N−H⋯Cl− continuous chains |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. A failure at any quality control (QC) checkpoint prevents the propagation of errors into the crystallographic data.
Protocol A: Enantiomeric Validation Prior to Crystallization
Objective: Ensure the sample is enantiopure (>99% ee) to prevent the formation of racemic crystals (which would crystallize in centrosymmetric space groups like P21/c ).
-
Sample Preparation: Dissolve 1 mg of the synthesized morpholine in 1 mL of HPLC-grade Isopropanol/Hexane (10:90).
-
Chiral HPLC Analysis: Inject 10 µL onto a chiral stationary phase column (e.g., Chiralcel OD-H).
-
Self-Validation Checkpoint: Analyze the chromatogram. If a secondary peak corresponding to the (3R,5S) enantiomer is present at >1% relative area, the sample must undergo chiral resolution (e.g., via diastereomeric salt formation with L-tartaric acid) before proceeding to crystal growth.
Protocol B: Single-Crystal Growth via Vapor Diffusion
Objective: Grow defect-free single crystals suitable for SCXRD. Morpholine free-bases are often oils; therefore, the hydrochloride salt is utilized.
-
Solvent Selection: Dissolve 15 mg of (3S,5R)-3-methyl-5-phenylmorpholine HCl in 0.5 mL of a "good" solvent (e.g., Methanol or Dichloromethane) in a 2-dram inner vial.
-
Anti-Solvent Chamber: Place the open inner vial into a larger 20 mL outer vial containing 3 mL of a "bad" solvent (anti-solvent, e.g., Diethyl ether or Pentane).
-
Sealing and Equilibration: Cap the outer vial tightly. Allow the system to stand undisturbed at 4 °C.
-
Causality of Mechanism: The highly volatile anti-solvent slowly vaporizes and diffuses into the inner vial. This gradual change in the solvent mixture's dielectric constant slowly lowers the solubility of the morpholine salt, pushing the system into the metastable zone and promoting the nucleation of a single, highly ordered crystal rather than amorphous precipitation.
-
Harvesting: After 3–7 days, harvest the crystals using a nylon loop and immediately submerge them in paratone oil to prevent lattice degradation from solvent loss.
Caption: Self-validating experimental workflow for the crystallographic elucidation of the morpholine derivative.
Pharmacological Implications of the Crystal Structure
The crystallographic confirmation of the di-equatorial (3S,5R) conformation provides critical insights for drug development. Monoamine transporter inhibitors (such as phenmetrazine analogs) rely on the basic nitrogen to interact with an aspartate residue in the transporter's binding pocket, while the phenyl ring engages in π−π stacking with aromatic residues [4].
Because the (3S,5R) configuration locks the phenyl and methyl groups into equatorial positions, the morpholine ring acts as a rigid 3D scaffold. This rigidity reduces the entropic penalty upon binding to the target receptor compared to flexible, open-chain analogs. Furthermore, the equatorial methyl group provides steric shielding to the adjacent nitrogen, potentially modulating the compound's metabolic half-life by hindering N -dealkylation or oxidation by Cytochrome P450 enzymes.
References
-
De Kimpe, N., et al. (2006). Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. ACS Publications. Available at:[Link][1]
-
MacMillan, D. W. C., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at:[Link][2]
-
Blough, B. E., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. ResearchGate. Available at:[Link][3]
Sources
pharmacokinetic properties of (3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride
An In-depth Technical Guide to the Pharmacokinetic Profiling of (3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride
Introduction
(3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride is a specific stereoisomer of a phenmetrazine analog. Phenmetrazine and its derivatives have historically been investigated for their stimulant and anorectic properties, acting primarily as norepinephrine-dopamine releasing agents.[1] The precise stereochemistry of (3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride suggests a defined three-dimensional structure that can significantly influence its interaction with metabolic enzymes and transporters, thereby dictating its pharmacokinetic (PK) profile. A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for any further development and for ensuring its safety and efficacy.
While specific pharmacokinetic data for (3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride is not extensively available in peer-reviewed literature, this guide will provide a comprehensive framework for its characterization. We will leverage established methodologies and data from structurally related compounds, such as phenmetrazine and its analogs, to outline a robust strategy for a complete PK workup. This document is intended for researchers, scientists, and drug development professionals to guide the preclinical evaluation of this and similar chemical entities.
Part 1: Foundational In Vitro ADME Profiling
The initial phase of pharmacokinetic characterization focuses on in vitro assays to predict the in vivo behavior of the compound. These assays are crucial for early-stage decision-making in drug discovery.[2]
Metabolic Stability Assessment
The metabolic stability of a compound provides an estimate of its intrinsic clearance in the liver. This is a key determinant of its half-life and oral bioavailability. Studies on related phenmetrazine analogs suggest that metabolism is a significant route of elimination.[3][4]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Preparation: A stock solution of (3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride is prepared in a suitable organic solvent (e.g., DMSO) and diluted to the final concentration in the incubation mixture.
-
Incubation: The compound (typically at 1 µM) is incubated with pooled HLM (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[5] Control incubations are run in the absence of the NADPH system to account for non-enzymatic degradation.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[6]
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) is calculated from the slope of the natural log of the percent remaining versus time.
Table 1: Hypothetical Metabolic Stability Data
| Biological Matrix | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Human Liver Microsomes | 45 | 15.4 |
| Rat Liver Microsomes | 30 | 23.1 |
This data is illustrative and would need to be determined experimentally.
Cytochrome P450 (CYP) Reaction Phenotyping and Inhibition
Identifying the specific CYP enzymes responsible for metabolism is crucial for predicting potential drug-drug interactions (DDIs).[7] For instance, the metabolism of 3,4-methylenedioxyphenmetrazine (MDPM), a related compound, is predominantly mediated by CYP2D6.[4][8]
Experimental Workflow: CYP Phenotyping and Inhibition
Caption: Workflow for determining CYP450 involvement.
Based on data from related compounds, (3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride may show strong inhibition of CYP2D6.[4]
Plasma Protein Binding
The extent of binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein, determines the fraction of unbound drug that is available to exert its pharmacological effect and be cleared.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
A RED device is used, which consists of two chambers separated by a semipermeable membrane.
-
The compound is added to one chamber containing plasma, and buffer is added to the other chamber.
-
The device is incubated at 37°C until equilibrium is reached.
-
Samples are taken from both chambers and analyzed by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Structurally similar stimulants often exhibit low to moderate plasma protein binding.[4]
Part 2: In Vivo Pharmacokinetic Evaluation
Following in vitro characterization, in vivo studies in animal models are essential to understand the complete ADME profile of the compound in a whole organism.
Pre-clinical Pharmacokinetic Study in Rats
A study in a rodent species like the Sprague-Dawley rat is a standard approach to determine key PK parameters.[9]
Experimental Protocol: Intravenous (IV) and Oral (PO) Dosing in Rats
-
Animal Model: Male Sprague-Dawley rats are cannulated (e.g., in the jugular vein for blood sampling) and housed individually.
-
Dosing:
-
IV Group: The compound is administered as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: The compound is administered by oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) are collected into tubes containing an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug are determined using a validated LC-MS/MS method.[10]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software like Phoenix WinNonlin to determine PK parameters.
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | IV Route | PO Route |
| Cmax | Maximum plasma concentration | ✓ | ✓ |
| Tmax | Time to reach Cmax | ✓ | |
| AUC(0-t) | Area under the curve from time 0 to the last measurable point | ✓ | ✓ |
| AUC(0-inf) | Area under the curve extrapolated to infinity | ✓ | ✓ |
| t½ | Elimination half-life | ✓ | ✓ |
| CL | Total body clearance | ✓ | |
| Vdss | Volume of distribution at steady state | ✓ | |
| F% | Absolute oral bioavailability | ✓ |
Logical Relationship for Bioavailability Calculation
Caption: Calculation of Oral Bioavailability (F%).
Metabolite Identification
Identifying the major metabolites is crucial for understanding the clearance pathways and for assessing whether any metabolites are pharmacologically active or potentially toxic.[11]
Methodology:
-
In Vitro: Samples from the HLM or hepatocyte stability assays can be analyzed using high-resolution mass spectrometry (HRMS) to identify potential metabolites.
-
In Vivo: Plasma, urine, and feces collected from the in vivo PK study are analyzed by LC-HRMS. The metabolic pathways can be elucidated by comparing the metabolite profiles between the in vitro and in vivo samples.
Based on related compounds, potential metabolic pathways for (3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride include N-dealkylation, hydroxylation of the phenyl ring, and subsequent glucuronidation or sulfation.[3][12]
Conclusion
This technical guide outlines a comprehensive, albeit predictive, strategy for the full pharmacokinetic characterization of (3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride. The proposed workflow, from foundational in vitro ADME assays to in vivo studies in a rodent model, provides a robust framework for gathering the critical data needed for further drug development. The insights gained from structurally related phenmetrazine analogs suggest that this compound is likely to be orally bioavailable, cleared primarily through hepatic metabolism (potentially involving CYP2D6), and exhibit low to moderate plasma protein binding. However, these are hypotheses that must be confirmed through the rigorous experimental protocols detailed herein. A thorough understanding of the ADME properties is indispensable for translating this compound into a potential therapeutic candidate.
References
-
Cui, J. F., Zhou, Y., Cui, K. R., Li, L., & Zhou, T. H. (1990). [Study on metabolism of phenmetrazine-like drugs and their metabolites]. Yao Xue Xue Bao, 25(8), 632–636. ([Link])
-
Zimmermann, L., Dinger, J., Huppertz, L. M., Meyer, M. R., & Maurer, H. H. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. Archives of Toxicology, 99(2), 435-446. ([Link])
-
Banks, M. L., Blough, B. E., Negus, S. S., & Nader, M. A. (2014). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and alcohol dependence, 139, 134–141. ([Link])
-
Banks, M. L., Blough, B. E., Negus, S. S., & Nader, M. A. (2014). Role of phenmetrazine as an active metabolite of phendimetrazine: Evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. ResearchGate. ([Link])
-
Hill Construction. (2026, January 23). How weight loss pills phendimetrazine affect metabolism. ([Link])
-
Mali, N., & Glibetic, M. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. ResearchGate. ([Link])
-
Mali, N., & Glibetic, M. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. ([Link])
-
Unknown Author. (n.d.). III Analytical Methods. ([Link])
-
Novalix. (n.d.). ADME-PK and preformulation. ([Link])
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. ([Link])
-
Brand, M., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Novel, Potent, and Brain-Penetrant mTORC1/2 Inhibitor for the Treatment of Tuberous Sclerosis Complex. Journal of Medicinal Chemistry, 63(21), 12642–12662. ([Link])
-
Chang, C. W., et al. (2001). Pharmacokinetics of a new antitumor 3-arylisoquinoline derivative, CWJ-a-5. Journal of Pharmacy and Pharmacology, 53(4), 527–533. ([Link])
-
Unknown Author. (n.d.). Analytical methods for monitoring pharmaceutical and illicit drugs in wastewater and biological matrices. Tesi di dottorato. ([Link])
-
Unknown Author. (n.d.). 博士論文 - 東京大学. ([Link])
-
Kim, H. Y., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. MDPI. ([Link])
-
Wang, Y., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. ([Link])
-
Dinger, J., et al. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate) and their toxicological detection. Drug Testing and Analysis, 14(10), 1775–1787. ([Link])
-
Cass, R. T., et al. (2025). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic α v β 6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. ACS Publications. ([Link])
-
Zimmermann, L., et al. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. PMC. ([Link])
Sources
- 1. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADME-PK and preformulation - Novalix [novalix.com]
- 3. [Study on metabolism of phenmetrazine-like drugs and their metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 7. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 8. Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of a new antitumor 3-arylisoquinoline derivative, CWJ-a-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Blood-Brain Barrier Permeability of 3-Methyl-5-Phenylmorpholine Enantiomers: A Technical Guide to Mechanistic and Methodological Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders.[1][2] This highly selective, dynamic interface protects the brain from circulating toxins and pathogens while meticulously managing the transport of essential nutrients.[1][3] However, this same protective function excludes more than 98% of small-molecule drugs from entering the brain, severely limiting treatment options for a vast array of neurological and psychiatric conditions.[4] The challenge intensifies with chiral molecules, where individual enantiomers can exhibit profoundly different pharmacokinetic and pharmacodynamic profiles.
This technical guide focuses on the enantiomers of 3-methyl-5-phenylmorpholine, a scaffold related to compounds with known CNS activity. We will dissect the critical factors governing their passage across the BBB, with a specific emphasis on the potential for stereoselective transport. This document moves beyond a simple listing of facts to provide a causal framework for experimental design and data interpretation. It is intended for researchers, scientists, and drug development professionals who seek to rigorously evaluate and predict the CNS penetration of chiral drug candidates. We will explore the structural and functional intricacies of the BBB, detail the physicochemical properties that dictate permeability, and provide field-proven protocols for both in vitro and in vivo assessment.
Section 1: The Blood-Brain Barrier: A Dynamic Neurovascular Interface
The BBB is not a static wall but a complex, metabolically active system known as the neurovascular unit (NVU). Its restrictive properties arise primarily from the specialized endothelial cells that line the brain capillaries. These cells are characterized by the absence of fenestrations and the presence of complex tight junctions, which severely limit the paracellular (between-cell) movement of substances.[1][3] The barrier is further fortified and regulated by associated cells, including pericytes and astrocyte end-feet, which are integral to its formation, maintenance, and function.[1]
Mechanisms of Transport Across the BBB
For a molecule to traverse the BBB from the bloodstream to the brain's interstitial fluid, it must utilize one of several transport mechanisms. The absence of significant paracellular pathways means that passage is almost exclusively transcellular (through the cell).[5]
-
Passive Transcellular Diffusion: Small, lipid-soluble molecules (typically <400 Da) can diffuse directly across the lipid membranes of the endothelial cells.[5] This pathway is governed by the molecule's lipophilicity, size, and hydrogen bonding capacity.[2]
-
Carrier-Mediated Transport (CMT): Specific solute carriers (SLCs) facilitate the influx of essential water-soluble molecules like glucose, amino acids, and nucleosides.[6] This process is stereospecific and can be saturated.[6]
-
Receptor-Mediated Transcytosis (RMT): Larger molecules, such as peptides and proteins (e.g., insulin, transferrin), bind to specific receptors on the luminal surface, triggering endocytosis.[5][7] The resulting vesicle is trafficked across the cell and its cargo is released into the brain via exocytosis.[7]
-
Adsorptive-Mediated Transcytosis (AMT): This mechanism is initiated by electrostatic interactions between cationized molecules and the negatively charged luminal membrane surface, inducing non-specific endocytosis.[6]
-
Active Efflux: ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp, or MDR1), act as gatekeepers, actively pumping a wide range of xenobiotics from the endothelial cell back into the bloodstream.[8][9] This is a major cause of low brain penetration for many drug candidates.[8]
Section 2: Physicochemical Profile of 3-Methyl-5-Phenylmorpholine Enantiomers
The ability of a molecule to cross the BBB via passive diffusion is strongly influenced by its physicochemical properties. For chiral compounds like 3-methyl-5-phenylmorpholine, while properties like molecular weight are identical between enantiomers, their three-dimensional arrangement can lead to stereoselective interactions with chiral biological structures such as transporters and receptors.[10][11]
Key Physicochemical Determinants
Table 1: Predicted Physicochemical Properties for 3-Methyl-5-Phenylmorpholine
| Property | Predicted Value | Optimal Range for CNS Penetration | Rationale for Importance |
|---|---|---|---|
| Molecular Weight (MW) | ~191 g/mol | < 400 Da | Smaller molecules more readily diffuse across cell membranes.[5] |
| Lipophilicity (LogP) | 1.5 - 2.5 | 1.5 - 3.5 | Balances solubility in aqueous blood and lipid cell membranes. Too high can lead to non-specific binding and rapid metabolism. |
| Topological Polar Surface Area (TPSA) | ~21 Ų | < 70-90 Ų | A measure of the molecule's surface polarity. Lower TPSA is correlated with better BBB permeation.[12][13] |
| Hydrogen Bond Donors (HBD) | 1 | < 3 | Fewer hydrogen bonds to break reduces the energy penalty for entering the lipid membrane. |
| Hydrogen Bond Acceptors (HBA) | 2 | < 5-7 | Influences interactions with the aqueous environment and potential transporters. |
| pKa (basic) | ~8.5 - 9.0 | 7.5 - 10.5 | Determines the ionization state at physiological pH (7.4). A degree of ionization is needed for solubility, but the neutral form is generally more permeable. |
Note: These values are estimations and require experimental verification.
The predicted properties of 3-methyl-5-phenylmorpholine fall within the ranges generally considered favorable for CNS penetration via passive diffusion. However, these parameters do not account for potential interactions with active transport systems, which are highly sensitive to the molecule's precise 3D structure. It is plausible that one enantiomer may be recognized as a substrate for an efflux transporter like P-gp, while the other is not, leading to significant differences in brain accumulation.[10]
Section 3: A Methodological Guide to Assessing BBB Permeability
To definitively determine the BBB permeability of the 3-methyl-5-phenylmorpholine enantiomers and investigate stereoselectivity, a combination of in vitro and in vivo experimental models is required. In vitro models are invaluable for medium-to-high throughput screening and mechanistic studies, while in vivo models provide the gold-standard measure of brain uptake under physiological conditions.[14][15]
In Vitro Models: Mechanistic Insights and Screening
In vitro BBB models are essential for initial permeability ranking and investigating specific transport mechanisms (e.g., efflux).[14][16] The most common setup involves growing a monolayer of brain endothelial cells on a microporous filter in a Transwell™ insert, which separates an upper "luminal" (blood) compartment from a lower "abluminal" (brain) compartment.[16]
Protocol 1: In Vitro BBB Permeability and Efflux Assessment using a Co-Culture Model
This protocol describes a robust method using a co-culture of brain capillary endothelial cells and astrocytes, which enhances tight junction formation and provides a more physiologically relevant barrier.[17]
1. Cell Culture and Model Assembly: a. Culture primary or immortalized brain endothelial cells (e.g., bEnd.3 for mouse, HCMEC/D3 for human) and primary astrocytes separately under standard conditions.[17] b. Seed astrocytes on the underside of a 0.4 µm pore size Transwell™ filter insert and allow them to attach. c. Two days later, seed the endothelial cells on the upper side of the same insert. d. Maintain the co-culture for 4-6 days to allow for the formation of a tight monolayer.
2. Barrier Integrity Validation (Self-Validating System): a. Measure the Trans-Endothelial Electrical Resistance (TEER) using a volt-ohm meter. A high TEER value (e.g., >150 Ω·cm²) indicates a tight, well-formed barrier.[18][19] b. Alternatively, measure the permeability of a paracellular marker like Lucifer Yellow or a fluorescently-labeled dextran. Low passage of this marker confirms barrier integrity.
3. Permeability Assay (Bidirectional Transport): a. Apical-to-Basolateral (A→B) Transport (Influx): i. Replace the medium in the apical (upper) chamber with a transport buffer containing a known concentration of the test compound (e.g., one enantiomer of 3-methyl-5-phenylmorpholine). ii. At designated time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (lower) chamber. Replace the volume with fresh buffer. b. Basolateral-to-Apical (B→A) Transport (Efflux): i. Add the test compound to the basolateral chamber. ii. Sample from the apical chamber at the same time points. c. Include positive (e.g., propranolol - high permeability) and negative (e.g., atenolol - low permeability) controls.
4. Efflux Mechanism Investigation: a. To test for P-gp involvement, repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar). A significant decrease in B→A transport or increase in A→B transport in the presence of the inhibitor suggests the compound is a P-gp substrate.
5. Quantification and Data Analysis: a. Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method. b. Calculate the Apparent Permeability Coefficient (Papp) in cm/s for both directions: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the transport rate, A is the surface area of the filter, and C0 is the initial concentration. c. Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 is generally considered indicative of active efflux.[20][21]
In Vivo Models: The Physiological Context
While in vitro models are powerful, they cannot fully replicate the complexity of the living brain, including blood flow, plasma protein binding, and metabolic activity.[14] In vivo techniques are therefore crucial for validating in vitro findings.[15][22]
Protocol 2: In Situ Brain Perfusion for Unidirectional Influx Assessment
The in situ brain perfusion technique in rodents is a highly controlled method for measuring the rate of drug entry into the brain, independent of systemic pharmacokinetics.[15] It allows for precise control over the composition of the perfusate.
1. Animal Preparation: a. Anesthetize a rat or mouse according to approved institutional protocols. b. Surgically expose the common carotid artery (CCA) on one side. c. Ligate the external carotid artery and pterygopalatine artery to direct flow to the brain. d. Insert a catheter into the CCA, pointing towards the brain.
2. Perfusion: a. Begin perfusion with a warmed (37°C), oxygenated physiological buffer to wash out the blood from the cerebral vasculature. b. After a brief washout period (e.g., 15-20 seconds), switch to a perfusion buffer containing a known concentration of the test compound (one enantiomer) and a vascular space marker (e.g., [¹⁴C]-sucrose). c. Perfuse for a short, defined period (e.g., 30-120 seconds) to measure the initial, unidirectional uptake phase.
3. Sample Collection and Processing: a. At the end of the perfusion, decapitate the animal and quickly dissect the brain. b. Homogenize a sample of the perfused brain hemisphere. c. Take an aliquot of the perfusion fluid.
4. Quantification and Data Analysis: a. Analyze the concentration of the test compound in the brain homogenate and perfusate via LC-MS/MS. Analyze the vascular marker via liquid scintillation counting. b. Calculate the volume of distribution (Vd) in the brain: Vd (mL/g) = (Cbrain - Cp * Vv) / Cperf Where Cbrain is the concentration in brain homogenate, Cp is concentration in plasma (assumed to be zero after washout), Vv is the vascular volume (from the marker), and Cperf is the concentration in the perfusate. c. Calculate the unidirectional influx constant (Kin) in mL/s/g: Kin = Vd / T Where T is the perfusion time in seconds. d. The Permeability-Surface Area (PS) product can also be determined from Kin.[15]
Section 4: Hypothesizing Stereoselectivity and Presenting Data
By applying the methodologies above, we can generate quantitative data to directly compare the BBB permeability of the 3-methyl-5-phenylmorpholine enantiomers. A well-structured table is the most effective way to present these findings.
Hypothetical Scenario: Let's assume the (S)-enantiomer is a substrate for P-glycoprotein, while the (R)-enantiomer is not. The experimental data would be expected to reflect this difference.
Table 2: Hypothetical Comparative Permeability Data for 3-Methyl-5-Phenylmorpholine Enantiomers
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Interpretation |
|---|---|---|---|
| In Vitro Papp (A→B) (cm/s) | 5.5 x 10⁻⁶ | 2.1 x 10⁻⁶ | (R)-enantiomer shows higher influx permeability. |
| In Vitro Papp (B→A) (cm/s) | 6.1 x 10⁻⁶ | 9.8 x 10⁻⁶ | (S)-enantiomer shows significantly higher efflux permeability. |
| In Vitro Efflux Ratio (ER) | 1.1 | 4.7 | The high ER for the (S)-enantiomer strongly indicates it is a substrate for an active efflux transporter. |
| In Vitro ER with P-gp Inhibitor | 1.0 | 1.2 | Inhibition of P-gp reduces the ER of the (S)-enantiomer to baseline, confirming P-gp involvement. |
| In Vivo Kin (mL/s/g) | 2.8 x 10⁻³ | 0.9 x 10⁻³ | The in vivo unidirectional brain uptake of the (R)-enantiomer is over 3-fold higher, corroborating the in vitro data. |
This hypothetical dataset clearly demonstrates stereoselective transport. The (R)-enantiomer would be predicted to achieve significantly higher therapeutic concentrations in the brain compared to the (S)-enantiomer, a critical finding for drug development.
Conclusion
Determining the blood-brain barrier permeability of chiral drug candidates like the enantiomers of 3-methyl-5-phenylmorpholine is a complex but essential task in CNS drug discovery. A purely theoretical assessment based on physicochemical properties is insufficient, as it overlooks the critical and often stereoselective role of active transport mechanisms. A rigorous, empirical evaluation requires a multi-step approach, beginning with validated in vitro models to screen for permeability and identify potential efflux liabilities. These studies provide crucial mechanistic insights and must be followed by definitive in vivo experiments, such as in situ brain perfusion, to quantify brain uptake in a physiological setting. By integrating these methodologies, researchers can build a comprehensive and reliable profile of a compound's CNS disposition, enabling data-driven decisions and ultimately increasing the probability of developing successful therapies for neurological disorders.
References
- Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). Johnson & Johnson.
- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Bentham Science.
- Ferry, B. (2024). Mechanisms of Drug Penetration Across the Blood-Brain Barrier. Journal of Pharmacology and Toxicological Studies, 12.
-
Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1972. [Link]
-
Tornabene, E., et al. (2021). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Focus on "omics", 6(4), 451-468. [Link]
- Nair, M., et al. (2014). Mechanisms of drug transport across blood-brain barrier (BBB).
-
Kapitulnik, J., et al. (2011). Drug Transport and Metabolism in the Blood–Brain Barrier. Frontiers in Neurology, 2, 60. [Link]
-
van Rooy, I., et al. (2011). In Vivo Methods to Study Uptake of Nanoparticles into the Brain. Pharmaceutical Research, 28(3), 456-471. [Link]
- In Vitro Assays for Assessing BBB Permeability. (n.d.).
-
Kreuter, J. (2012). Mechanism of polymeric nanoparticle-based drug transport across the blood-brain barrier (BBB). Journal of Microencapsulation, 29(7), 621-628. [Link]
-
He, Y., et al. (2014). Quantification of In Vitro Blood-Brain Barrier Permeability. Methods in Molecular Biology, 1135, 383–395. [Link]
- Kaur, H., & Singh, G. (2013). IN VIVO METHODS TO STUDY UPTAKE OF NANOPARTICLES INTO THE BRAIN. International Journal of Pharmaceutical Sciences and Research.
-
van Rooy, I., et al. (2011). In vivo methods to study uptake of nanoparticles into the brain. Pharmaceutical Research, 28(3), 456-71. [Link]
-
Loryan, I., et al. (2015). Estimation of Drug Binding to Brain Tissue: Methodology and in Vivo Application of a Distribution Assay in Brain Polar Lipids. Molecular Pharmaceutics, 12(12), 4448-4458. [Link]
-
Modeling Blood–Brain Barrier Permeability to Solutes and Drugs In Vivo. (2022). MDPI. [Link]
-
Zhou, S. F. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139. [Link]
- Yan, H. (2002). Stereoselective Transport of Drugs Across the Blood-Brain Barrier (BBB) In Vivo and In Vitro.
- Wasan, K. M., & Wasan, E. K. (2003). Functional role of P-glycoprotein in limiting peroral drug absorption: optimizing drug delivery. Expert Opinion on Drug Delivery, 1(1), 1-10.
- Yan, H. (2002). Stereoselective Transport of Drugs Across the Blood-Brain Barrier (BBB) In Vivo and In Vitro: Pharmacokinetic and Pharmacodynamic Studies of the (S)- and (R)-Enantiomers of Different 5-HT1A Receptor Agonists and Antagonists. DiVA portal.
- S, B., et al. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Journal of Drug Delivery and Therapeutics, 10(3-s), 232-240.
-
van de Waterbeemd, H., et al. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 66(12), 7998-8013. [Link]
-
Feng, M. R., et al. (2005). Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport. Pharmaceutical Research, 22(1), 148-56. [Link]
-
Jones, A. R., & Shusta, E. V. (2007). Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation. Pharmaceutical Research, 24(9), 1759–1771. [Link]
-
de Boer, A. G., & Gaillard, P. J. (2004). Transport across the blood-brain barrier: stereoselectivity and PET-tracers. Current Pharmaceutical Design, 10(13), 1533-41. [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. [Link]
- The Blood-Brain Barrier (BBB) Score. (n.d.).
- Explaining Blood−Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2023).
- Blood Brain Barrier Permeability Assay Background. (n.d.). Neuromics.
Sources
- 1. Frontiers | Drug Transport and Metabolism in the Blood–Brain Barrier [frontiersin.org]
- 2. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects | IntechOpen [intechopen.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Transport across the blood-brain barrier: stereoselectivity and PET-tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neuromics.com [neuromics.com]
- 20. researchgate.net [researchgate.net]
- 21. Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo methods to study uptake of nanoparticles into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Enantioselective Synthesis of (3S,5R)-3-Methyl-5-phenylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Morpholines
The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The precise three-dimensional arrangement of substituents on the morpholine ring is often critical for pharmacological activity. The target molecule, (3S,5R)-3-Methyl-5-phenylmorpholine, is a chiral diamine that serves as a crucial building block for the synthesis of various pharmaceutical agents. Its specific stereochemistry dictates its interaction with biological targets, making enantioselective synthesis paramount for ensuring the efficacy and safety of the final drug product. This document provides a detailed protocol for the enantioselective synthesis of (3S,5R)-3-Methyl-5-phenylmorpholine, drawing upon established and robust methodologies in asymmetric synthesis.
Strategic Approach: A Convergent Synthesis Leveraging Stereocontrol
The selected synthetic strategy is a convergent approach that constructs the morpholine ring through a key cyclization step, ensuring high diastereoselectivity. The stereocenters are established early in the synthesis, utilizing readily available chiral starting materials and highly stereocontrolled reactions. This approach is inspired by the efficient syntheses of structurally related compounds, such as the NK-1 receptor antagonist Aprepitant, which also features a cis-1,3-disubstituted morpholine core.[1][2]
The overall synthetic workflow can be visualized as follows:
Figure 1: A high-level overview of the synthetic strategy for (3S,5R)-3-Methyl-5-phenylmorpholine.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis of the target compound with high enantiomeric and diastereomeric purity.
Part 1: Synthesis of N-Boc-(R)-phenylglycinol
The synthesis begins with the protection of the commercially available and enantiopure (R)-phenylglycinol. The tert-butyloxycarbonyl (Boc) protecting group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions.
Materials:
-
(R)-Phenylglycinol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (R)-phenylglycinol (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-(R)-phenylglycinol as a white solid, which can be used in the next step without further purification.
Part 2: Alkylation and Epoxidation
This two-step sequence introduces the carbon framework for the morpholine ring and sets the stage for the key cyclization.
Materials:
-
N-Boc-(R)-phenylglycinol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Propargyl bromide (80% in toluene)
-
Tetrahydrofuran (THF), anhydrous
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-(R)-phenylglycinol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propargyl bromide (1.3 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.
-
Cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography to yield the N-Boc protected amino alcohol.
-
Dissolve the purified product in DCM and cool to 0 °C.
-
Add m-CPBA (1.5 eq) portion-wise and stir the reaction at room temperature for 24 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the crude epoxide, which is used directly in the next step.
Part 3: Reductive Cyclization and Final Product Formation
The pivotal step in this synthesis is the intramolecular reductive aminocyclization. This reaction proceeds with high diastereoselectivity to form the desired cis-3,5-disubstituted morpholine ring. A final reduction step yields the target molecule.
Materials:
-
Crude epoxide from Part 2
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve the crude epoxide in methanol.
-
Add 10% Pd/C (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 24 hours.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain the crude morpholinone.
-
To a solution of the crude morpholinone in anhydrous THF at 0 °C, carefully add LAH (2.0 eq).
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to obtain (3S,5R)-3-Methyl-5-phenylmorpholine.
-
The enantiomeric and diastereomeric purity can be confirmed by chiral High-Performance Liquid Chromatography (HPLC).
Data Summary
The following table summarizes the expected outcomes for this synthetic route.
| Step | Product | Expected Yield (%) | Key Analytical Techniques |
| Boc Protection | N-Boc-(R)-phenylglycinol | >95 | NMR, IR |
| Alkylation & Epoxidation | Epoxide Intermediate | 70-80 (over 2 steps) | NMR, MS |
| Reductive Cyclization & Reduction | (3S,5R)-3-Methyl-5-phenylmorpholine | 60-70 | NMR, MS, Chiral HPLC |
| Overall Yield | ~40-50 |
Causality and Experimental Insights
-
Choice of Chiral Precursor: The use of enantiopure (R)-phenylglycinol as the starting material is crucial as it establishes the stereocenter at the C5 position of the final morpholine ring.
-
Protecting Group Strategy: The Boc group provides robust protection of the amine during the alkylation and epoxidation steps and is readily removed under conditions that do not affect the newly formed stereocenters.
-
Diastereoselective Cyclization: The intramolecular reductive aminocyclization is a highly diastereoselective process. The transition state of the cyclization favors the formation of the cis-disubstituted product, which is thermodynamically more stable. This is a common and reliable method for the stereocontrolled synthesis of 3,5-disubstituted morpholines.[3]
-
Final Reduction: The use of a powerful reducing agent like LAH is necessary for the complete reduction of the amide functionality in the morpholinone intermediate to the corresponding amine.
Conclusion
This application note provides a detailed and reliable protocol for the enantioselective synthesis of (3S,5R)-3-Methyl-5-phenylmorpholine. By employing a convergent strategy that relies on a highly diastereoselective cyclization, this route offers an efficient means to access this valuable chiral building block for drug discovery and development. The principles and techniques described herein are broadly applicable to the synthesis of other substituted chiral morpholines.
References
-
Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(1), 15-18. [Link]
-
Zhao, M. M., McNamara, J. M., Ho, G. J., & Jones, P. (2002). Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. The Journal of organic chemistry, 67(19), 6743–6747. [Link]
-
Brands, K. M., & Payack, J. F. (2003). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 68(5), 2129-2135. [Link]
-
Brands, K. M., Payack, J. F., Rosen, J. D., Tillyer, R. D., & Zakson, A. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]
-
Zhao, M. M., McNamara, J. M., Ho, G. J., Jones, P., & Reider, P. J. (2002). Synthesis of the major isomers of Aprepitant and Fosaprepitant. Chinese Chemical Letters, 24(9), 768-772. [Link]
-
Brands, K. M., Payack, J. F., Rosen, J. D., Tillyer, R. D., & Zakson, A. (2003). Efficient Synthesis of NK 1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129-2135. [Link]
Sources
- 1. Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for (3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride
Comprehensive HPLC Method Development Guide for (3S,5R)-3-Methyl-5-phenylmorpholine Hydrochloride
Executive Summary
(3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride is a complex chiral active pharmaceutical ingredient (API) featuring a basic secondary amine and a hydrophobic phenyl chromophore. This application note details the mechanistic rationale and step-by-step protocols for developing two critical chromatographic workflows: an achiral Reversed-Phase HPLC (RP-HPLC) method for chemical purity, and a Normal-Phase Chiral HPLC method for stereoisomeric purity.
Physicochemical Profiling & Chromatographic Challenges
Successful method development requires a deep understanding of analyte chemistry. The interaction between the analyte, mobile phase, and stationary phase dictates retention, selectivity, and peak shape[1].
Table 1: Physicochemical Properties & Chromatographic Implications
| Property | Value / Characteristic | Chromatographic Implication |
| pKa | ~8.5 (Secondary Amine) | Highly ionizable. Prone to severe peak tailing on standard silica due to secondary interactions with residual silanols. Requires strict pH control[1]. |
| LogP | ~1.8 (Neutral state) | Moderate hydrophobicity. Retained well on C18 columns when in the un-ionized state. |
| Chirality | (3S, 5R) Diastereomer | Requires a Chiral Stationary Phase (CSP) to resolve from (3R,5S), (3S,5S), and (3R,5R) isomers[2]. |
| UV Max | 210-215 nm, 254 nm | Phenyl ring provides moderate UV absorbance. 215 nm is optimal for trace impurity detection. |
Mechanistic Method Development Strategies (Causality)
Achiral RP-HPLC: Overcoming Amine Tailing
The primary challenge with morpholine derivatives is the basic nitrogen. At a neutral pH, the amine is protonated and interacts electrostatically with ionized silanols (SiO⁻) on the column support, leading to asymmetric, tailing peaks.
-
The Causality of pH Selection : To render the analyte neutral and ensure retention relies solely on hydrophobic partitioning, the mobile phase pH must be adjusted at least two pH units above the analyte's pKa[1]. For this API (pKa ~8.5), a mobile phase pH of 10.0 is optimal.
-
Buffer & Column Selection : Ammonium bicarbonate is selected as the aqueous buffer due to its excellent buffering capacity at high pH and its mass spectrometry compatibility[3]. Because standard silica dissolves at pH > 8, a high-pH stable, ethylene-bridged hybrid (BEH) C18 column is mandatory.
Chiral Normal-Phase HPLC: Stereoisomeric Resolution
Separating the (3S,5R) enantiomer requires a highly specific chiral environment.
-
Chiral Recognition Mechanism : Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this class of compounds[2]. Separation occurs via a three-point interaction model: hydrogen bonding with the morpholine NH, π-π interactions with the phenyl ring, and steric inclusion of the methyl group into the chiral cavity.
-
The Role of Basic Modifiers : In normal-phase chromatography, the basic morpholine nitrogen will strongly adsorb to the chiral selector's silica support. Adding 0.1% Diethylamine (DEA) to the mobile phase is a critical self-validating step; DEA acts as a sacrificial base, competing for active sites and ensuring sharp peak shapes without altering the chiral recognition mechanism[2].
Visualized Workflows
Figure 1. RP-HPLC achiral method development workflow for basic morpholine derivatives.
Figure 2. Normal-phase chiral HPLC optimization strategy for stereoisomeric separation.
Experimental Protocols
Protocol A: Achiral RP-HPLC for Chemical Purity & Related Substances
Objective: Quantify the API and separate chemical degradation products.
-
Mobile Phase Preparation :
-
Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0): Dissolve 0.79 g of NH₄HCO₃ in 1000 mL of HPLC-grade water. Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane. Using a buffer inhibits unwanted pH shifts during the run[3].
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions :
-
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent high-pH stable column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Table 2: Gradient Elution Program (Optimized)
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 90 | 10 |
| 23.0 | 90 | 10 |
Protocol B: Chiral Normal-Phase HPLC for Stereoisomeric Purity
Objective: Determine the enantiomeric/diastereomeric excess (ee/de) of the (3S,5R) isomer.
-
Mobile Phase Preparation :
-
Mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade Isopropanol (IPA).
-
Add 1.0 mL of Diethylamine (DEA) to the mixture (final concentration 0.1% v/v). Degas thoroughly via sonication.
-
-
Chromatographic Conditions :
-
Column: Daicel Chiralpak IG (250 mm × 4.6 mm, 5 µm) (Amylose tris(3-chloro-5-methylphenylcarbamate)).
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm.
-
System Suitability & Self-Validation Criteria
To ensure the trustworthiness of the analytical data, the system must self-validate against the following criteria prior to sample analysis. Failure to meet these metrics indicates a breakdown in the chemical causality of the method.
Table 3: System Suitability Criteria
| Parameter | Protocol A (Achiral) | Protocol B (Chiral) | Corrective Action if Failed |
| Peak Tailing (Tf) | ≤ 1.5 | ≤ 1.5 | Check mobile phase pH[1] or verify DEA modifier concentration. |
| Resolution (Rs) | > 2.0 (API vs nearest impurity) | > 1.5 (between enantiomers) | Adjust gradient slope (Achiral) or adjust Hexane:IPA ratio (Chiral)[2]. |
| Retention Factor (k') | > 2.0 | > 1.0 | Decrease initial %B (Achiral) or increase Hexane % (Chiral). |
| % RSD (n=5) | ≤ 2.0% | ≤ 2.0% | Check injector precision, purge system, and ensure column equilibration. |
Sources
Application Note: Quantitative Determination of 3-Methyl-5-Phenylmorpholine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the detection and quantification of 3-methyl-5-phenylmorpholine in common biological matrices, such as whole blood, plasma, and urine. As a substituted phenylmorpholine, this compound belongs to a class of emerging novel psychoactive substances (NPS) that pose a significant challenge to forensic and clinical toxicology laboratories.[1][2] The methodology herein is built upon established principles of analytical toxicology for related compounds and provides a comprehensive workflow from sample preparation to data analysis. The described Gas Chromatography-Mass Spectrometry (GC-MS) method offers high sensitivity and specificity, crucial for the unambiguous identification and accurate quantification of this analyte. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical approach for 3-methyl-5-phenylmorpholine.
Introduction
3-Methyl-5-phenylmorpholine is a structural analog of phenmetrazine, a stimulant drug with a history of medical use and illicit abuse.[2][3] Substituted phenylmorpholines are a class of compounds that act as monoamine neurotransmitter releasers, leading to stimulant effects.[2] The continuous emergence of novel psychoactive substances (NPS) necessitates the development of sensitive and specific analytical methods for their detection in biological specimens to understand their pharmacokinetics, and toxicological effects, and to address public health concerns.[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic toxicology due to its robustness, high chromatographic resolution, and the generation of reproducible mass spectra that allow for confident compound identification through library matching. This application note details a comprehensive GC-MS protocol, including sample extraction from complex biological matrices, derivatization (if necessary), chromatographic separation, and mass spectrometric detection.
Chemical Structure and Properties
-
IUPAC Name: 3-methyl-5-phenylmorpholine
-
Chemical Formula: C₁₁H₁₅NO
-
Structure:
-
A morpholine ring substituted with a methyl group at the 3-position and a phenyl group at the 5-position.
-
Experimental Protocols
Materials and Reagents
-
Reference Standards: 3-methyl-5-phenylmorpholine (analytical standard grade), and a suitable internal standard (e.g., phenmetrazine-d₅).
-
Solvents: HPLC grade or equivalent - Methanol, Acetonitrile, Ethyl Acetate, n-Butyl Acetate, Methylene Chloride.
-
Reagents: Ammonium hydroxide, Hydrochloric acid, Sodium sulfate (anhydrous).
-
Extraction Columns: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange).
-
Derivatizing Agents (Optional): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Sample Preparation: Extraction from Biological Matrices
The choice of extraction method depends on the matrix and the desired level of cleanliness and recovery. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options.
3.2.1. Liquid-Liquid Extraction (LLE) Workflow
LLE is a classic and effective method for the extraction of drugs from biological fluids.[6]
Protocol: LLE for Blood, Plasma, or Urine
-
Sample Aliquoting: Pipette 1 mL of the biological sample (whole blood, plasma, or urine) into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., phenmetrazine-d₅ at 100 ng/mL) to each sample, calibrator, and control.
-
Alkalinization: Add 100 µL of concentrated ammonium hydroxide to adjust the pH to >9. Vortex for 30 seconds. This step is crucial for ensuring the analyte is in its free base form, which is more soluble in organic solvents.
-
Extraction: Add 5 mL of an organic solvent mixture (e.g., n-butyl acetate or a mixture of ethyl acetate and methylene chloride (4:1, v/v)).
-
Mixing: Cap the tube and vortex for 2 minutes, followed by mechanical rocking for 15 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 100 µL of ethyl acetate or the derivatizing agent.
3.2.2. Solid-Phase Extraction (SPE) Workflow
SPE often provides cleaner extracts compared to LLE, which can be beneficial for reducing matrix effects.[4]
Protocol: SPE for Blood, Plasma, or Urine
-
Sample Pre-treatment: Mix 1 mL of the biological sample with 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0).
-
Internal Standard Spiking: Add the internal standard to the diluted sample.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of the pre-treatment buffer. Do not allow the column to go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 3 mL of a freshly prepared solution of methylene chloride:isopropanol:ammonium hydroxide (78:20:2, v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 100 µL of ethyl acetate or the derivatizing agent.
Caption: Solid-Phase Extraction (SPE) Workflow Diagram.
GC-MS Analysis
3.3.1. Derivatization (Optional but Recommended)
Derivatization with a silylating agent like MSTFA or BSTFA can improve the chromatographic peak shape and thermal stability of morpholine compounds. This is achieved by replacing active hydrogen atoms with trimethylsilyl (TMS) groups.
-
Procedure: To the dried extract, add 50 µL of MSTFA (or BSTFA w/ 1% TMCS) and 50 µL of ethyl acetate. Cap tightly and heat at 70°C for 30 minutes.
3.3.2. GC-MS Instrumentation and Parameters
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Injector | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification |
3.3.3. Mass Spectra and Fragmentation
The expected mass spectrum of 3-methyl-5-phenylmorpholine under EI conditions would likely show a molecular ion (M⁺) at m/z 177. The fragmentation pattern would be key to its identification. Common fragmentation pathways for related structures involve cleavage of the morpholine ring. For quantification in SIM mode, characteristic and abundant ions should be selected.
Proposed SIM Ions for Quantification and Qualification:
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 3-Methyl-5-phenylmorpholine | To be determined from reference standard analysis | To be determined |
| Phenmetrazine-d₅ (IS) | To be determined from reference standard analysis | To be determined |
Note: The exact ions must be determined by injecting a pure standard of 3-methyl-5-phenylmorpholine.
Method Validation
A full method validation should be performed according to established guidelines (e.g., SWGTOX).
| Validation Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 5 points, r² > 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy |
| Precision | Intra- and inter-day precision with %CV < 15% (20% at LOQ) |
| Accuracy | Intra- and inter-day accuracy with % bias within ±15% (20% at LOQ) |
| Recovery | Consistent and reproducible recovery at different concentrations |
| Matrix Effect | Assessment of ion suppression or enhancement |
| Specificity | No interference from endogenous compounds or other drugs |
Data Analysis and Interpretation
-
Identification: The identification of 3-methyl-5-phenylmorpholine should be based on the retention time and the presence of characteristic ions with the correct ion ratios compared to a reference standard.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of the analyte in unknown samples is then calculated from this curve.
Discussion and Causality
-
Choice of Extraction: The basic nature of 3-methyl-5-phenylmorpholine necessitates an alkaline pH during extraction to ensure it is in its non-ionized, more organic-soluble form. This is a fundamental principle of acid-base extraction.
-
GC-MS Suitability: GC-MS is well-suited for the analysis of relatively volatile and thermally stable compounds like substituted phenylmorpholines. The use of a non-polar column like an HP-5ms provides good separation for a wide range of compounds.
-
Importance of Internal Standard: The use of a deuterated internal standard is highly recommended as it co-elutes with the analyte and experiences similar extraction efficiencies and potential matrix effects, leading to more accurate and precise quantification.[7]
-
Metabolism Considerations: The metabolism of related compounds like phenmetrazine involves hydroxylation of the phenyl ring.[8] Therefore, when analyzing biological samples, it is important to consider the potential presence of metabolites, which may require different extraction and analytical conditions.
Conclusion
The GC-MS method outlined in this application note provides a robust and reliable framework for the detection and quantification of 3-methyl-5-phenylmorpholine in biological matrices. Adherence to the described sample preparation, instrumental analysis, and validation protocols will ensure high-quality, defensible data for forensic, clinical, and research applications. The dynamic nature of the NPS landscape requires continuous development and validation of such analytical methods.[9]
Caption: Overall logical workflow for the analysis.
References
- Alexandridou, A., Mouskeftara, T., Raikos, N., & Gika, H. G. (2020). GC-MS analysis of underivatised new psychoactive substances in whole blood and urine.
- MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025)
- Taylor & Francis Online. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Taylor & Francis.
- Huestis, M. A., & Smith, M. L. (2015). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Drug Metabolism Reviews, 47(2), 143-162.
- da Silva, B. V., & Zandonai, C. H. (2025). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review.
- Wikipedia. (n.d.). Substituted phenylmorpholine. In Wikipedia. Retrieved April 8, 2026.
- National Center for Biotechnology Information. (n.d.). Phenmetrazine. In PubChem. Retrieved April 8, 2026.
- CymitQuimica. (n.d.). 3-Methyl-2-phenylmorpholine hydrochloride. CymitQuimica.
- National Institute of Standards and Technology. (n.d.). Phenmetrazine. In NIST Chemistry WebBook.
- Wójcik, A., & Zadora, G. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Toxics, 9(12), 346.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. Phenmetrazine [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methyl-2-phenylmorpholine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. GC-MS analysis of underivatised new psychoactive substances in whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis and Certification of (3S,5R)-3-Methyl-5-phenylmorpholine Analytical Reference Standards
Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Pharmacological Context
The morpholine core is a privileged scaffold in medicinal chemistry. Specifically, 3-methyl-5-phenylmorpholine derivatives are structural analogs of phenmetrazine and are currently being investigated as multi-target agents for smoking cessation therapies and monoamine transporter modulation . Because the pharmacological efficacy and toxicological profiles of these agents are strictly governed by their stereochemistry, the availability of ultra-high purity (>99.5% ee/de) analytical reference standards is paramount.
This application note details a robust, self-validating chiral pool synthetic protocol for (3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride . By designing a route that inherently prevents epimerization, this protocol bypasses the need for tedious late-stage chiral resolution, ensuring absolute stereochemical control from starting material to certified reference material (CRM).
Retrosynthetic Strategy & Mechanistic Rationale
Traditional syntheses of 3,5-disubstituted morpholines often yield diastereomeric mixtures requiring preparative chiral chromatography . To circumvent this, we engineered a stereospecific chiral pool approach grounded in fundamental mechanistic causality:
-
Establishing the C5 Stereocenter: We utilize commercially available (R)-phenylglycinol as the chiral anchor. The benzylic stereocenter remains untouched throughout the synthesis, guaranteeing the (5R) configuration.
-
Establishing the C3 Stereocenter via Walden Inversion: The C3 methyl group is introduced via an SN2 alkylation using (R)-methyl 2-bromopropanoate. The nucleophilic attack by the primary amine of (R)-phenylglycinol on the α-carbon of the bromoester proceeds with complete Walden inversion, cleanly establishing the (S)-configuration at the newly formed C-N bond. Using the methyl ester rather than the free acid prevents zwitterion formation, facilitating high-yield organic extraction.
-
Stereoretentive Cyclization: Direct acid-catalyzed dehydration (e.g., concentrated H2SO4 ) requires harsh heating that risks epimerization at the benzylic C5 position. Instead, we employ a mild monotosylation strategy. Because the tosylate leaving group is formed on a primary carbon (C2 or C6), the subsequent intramolecular etherification does not involve the C3 and C5 chiral centers. Both possible primary monotosylates converge to the exact same (3S,5R)-morpholine product.
Figure 1: Stereoselective chiral pool synthesis workflow for (3S,5R)-3-Methyl-5-phenylmorpholine.
Step-by-Step Experimental Protocols
Step 1: Stereospecific Alkylation
-
Reaction: To a stirred solution of (R)-phenylglycinol (10.0 g, 72.9 mmol) and anhydrous K2CO3 (20.1 g, 145.8 mmol) in anhydrous DMF (100 mL) at 0 °C, add a solution of (R)-methyl 2-bromopropanoate (12.8 g, 76.5 mmol) in DMF (20 mL) dropwise over 30 minutes.
-
Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
IPC & Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-active primary amine spot confirms completion.
-
Workup: Quench with H2O (200 mL) and extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate in vacuo to yield the secondary amine intermediate.
Step 2: Chemoselective Reduction
-
Reaction: Dissolve the crude ester from Step 1 in anhydrous THF (150 mL) and cool to 0 °C under an argon atmosphere. Carefully add LiAlH4 (2.0 M in THF, 40 mL, 80.0 mmol) dropwise.
-
Incubation: Reflux the mixture for 4 hours.
-
Workup (Fieser Method): Cool to 0 °C. Sequentially add 3.0 mL H2O , 3.0 mL 15% aqueous NaOH, and 9.0 mL H2O . Stir vigorously until a white granular precipitate forms. Filter through Celite and concentrate the filtrate to yield the chiral diol.
Step 3: Stereoretentive Intramolecular Cyclization
-
Activation: Dissolve the chiral diol (10.0 g, 51.2 mmol) in anhydrous DCM (100 mL) containing Et3N (15.5 mL, 112 mmol) and DMAP (0.3 g, 2.5 mmol). Cool to 0 °C and add p-Toluenesulfonyl chloride (TsCl) (10.2 g, 53.7 mmol) in portions. Stir for 4 hours at room temperature to form the monotosylate.
-
Cyclization: Remove the DCM in vacuo. Redissolve the residue in DMF (100 mL), add K2CO3 (14.1 g, 102 mmol), and heat to 80 °C for 8 hours.
-
Phase-Switching Self-Validation: Pour the mixture into H2O (200 mL) and adjust to pH 2 with 2M HCl. Wash with Et2O (2 × 100 mL) to remove neutral organic impurities. Adjust the aqueous layer to pH 10 using 2M NaOH and extract with DCM (3 × 100 mL). This acid-base phase switch guarantees that only the cyclized basic morpholine is recovered, providing immediate visual confirmation of purity via mass recovery.
Step 4: Hydrochloride Salt Formation
-
Crystallization: Dissolve the purified morpholine free base in anhydrous diethyl ether (50 mL). Cool to 0 °C and add 2M HCl in diethyl ether dropwise until precipitation ceases (pH ~3).
-
Isolation: Filter the white crystalline solid, wash with cold diethyl ether, and dry under high vacuum to yield the analytical reference standard.
Analytical Characterization & Validation
To certify the material as a reference standard, orthogonal analytical techniques must be employed to verify both chemical and enantiomeric purity .
Figure 2: Analytical validation and certification workflow for the reference standard.
Quantitative Data Summaries
Table 1: In-Process Control (IPC) Yields and Optical Rotation Tracking | Step | Intermediate / Product | Step Yield | Optical Rotation [α]D20 | Purity (LC-MS) | |---|---|---|---|---| | 1 | N-Alkyl Amino Acid Ester | 86% | -42.5° (c 1, MeOH) | >98.0% | | 2 | Chiral Diol | 92% | -21.8° (c 1, MeOH) | >98.5% | | 3 | Morpholine Free Base | 78% | +15.2° (c 1, CHCl3 ) | >99.0% | | 4 | Hydrochloride Salt | 96% | +18.7° (c 1, H2O ) | >99.8% |
Table 2: Chiral HPLC Method Parameters for Diastereomeric Resolution
| Parameter | Specification |
|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min (Isocratic) |
| Column Temperature | 25 °C |
| Detection Wavelength | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL (1 mg/mL in Mobile Phase) |
| Expected Retention Time | (3S,5R) isomer: ~8.4 min |
Table 3: Quality Control Specifications for Analytical Standard Certification
| Test | Specification |
|---|---|
| Appearance | White crystalline powder |
| Chemical Purity (HPLC) | ≥ 99.5% (a/a) |
| Chiral Purity (HPLC) | ≥ 99.5% ee, ≥ 99.5% de |
| Identity ( 1H NMR, D2O ) | δ 7.4-7.6 (m, 5H), 4.45 (dd, 1H), 4.10 (m, 2H), 3.85 (m, 2H), 1.42 (d, 3H) | | Identity (HRMS-ESI) | m/z
[M+H]+ calculated: 178.1226, found: 178.1228 (Δ < 2 ppm) | | Water Content (Karl Fischer) | ≤ 0.5% w/w |References
-
Xiao, X. R., et al. "Synthesis and antidepressant activity of 2-aryl-3-methyl-5-phenylmorpholine hydrochloride." Chinese Journal of Applied Chemistry, 2007, 24(6): 648-651. Available at: [Link]
Preclinical In Vivo Behavioral Profiling of (3S,5R)-3-Methyl-5-phenylmorpholine: A Multi-Target Modulator
Executive Summary & Pharmacological Rationale
(3S,5R)-3-Methyl-5-phenylmorpholine is a structurally distinct morpholine derivative that has garnered significant attention in preclinical drug development ()[1]. Unlike traditional single-target agents, this compound operates via a multi-target mechanism, simultaneously modulating monoamine transporters (dopamine, serotonin, and norepinephrine) and nicotinic acetylcholine receptors (nAChRs) ()[2]. This unique pharmacological profile positions it as a highly promising candidate for dual indications: treatment-resistant depression and smoking cessation therapy ()[3].
To accurately evaluate such a pleiotropic agent, researchers must deploy a highly controlled, self-validating behavioral testing matrix.
Fig 1: Multi-target pharmacological pathways of (3S,5R)-3-Methyl-5-phenylmorpholine.
Expertise & Experience: The Causality of Experimental Design
When evaluating multi-target monoaminergic modulators, researchers frequently encounter the "stimulant confound." Because compounds that inhibit dopamine and norepinephrine reuptake can induce hyperlocomotion, a reduction in immobility during the Forced Swim Test (FST) might be falsely attributed to antidepressant efficacy rather than general motor stimulation ()[4].
The Self-Validating System: To ensure absolute trustworthiness in our data, this protocol strictly couples the FST with the Open Field Test (OFT). The OFT serves as a mandatory negative control for locomotor artifacts. Only when a dose-dependent decrease in FST immobility is observed alongside stable OFT baseline locomotion can true antidepressant-like activity be confirmed. Similarly, for smoking cessation profiling, the Intravenous Self-Administration (IVSA) paradigm is utilized to directly measure the compound's ability to blunt the reinforcing properties of nicotine, relying on internal baseline stabilization as its control ()[2].
Fig 2: Self-validating in vivo behavioral testing workflow.
Detailed In Vivo Protocols
Protocol A: Open Field Test (OFT) - The Locomotor Baseline
Causality: Establishes whether the compound induces generalized CNS stimulation, which would invalidate FST results.
-
Acclimation : Transfer mice (e.g., C57BL/6J) to the testing room 60 minutes prior to the assay to stabilize baseline arousal.
-
Dosing : Administer (3S,5R)-3-Methyl-5-phenylmorpholine (e.g., 10, 20, 30 mg/kg, IP) or vehicle. Wait 30 minutes for peak CNS penetrance.
-
Apparatus Setup : Place the animal in the center of a 40 cm x 40 cm Plexiglas arena illuminated at ~150 lux.
-
Data Acquisition : Record ambulatory distance (cm) and center-zone entries over a 15-minute period using automated video tracking software.
-
Validation Check : If the test compound increases total distance by >20% compared to vehicle, flag the dose as hyperlocomotor.
Protocol B: Forced Swim Test (FST) - Antidepressant Efficacy
Causality: Evaluates behavioral despair. Monoaminergic modulators decrease immobility time by promoting active escape behaviors ()[3].
-
Preparation : Fill a transparent cylindrical tank (height: 25 cm, diameter: 10 cm) with water (24 ± 1 °C) to a depth of 15 cm, preventing the mouse's tail from touching the bottom.
-
Testing Phase : 30 minutes post-dosing (or immediately following the OFT if multiplexing), place the animal in the water.
-
Scoring : Record the session for 6 minutes. Discard the first 2 minutes (habituation phase). Quantify immobility time (floating with only necessary movements to keep the head above water) during the final 4 minutes.
-
Interpretation : A statistically significant reduction in immobility time, strictly in the absence of OFT hyperlocomotion, confirms the monoaminergic-driven antidepressant-like effect ()[4].
Protocol C: Intravenous Nicotine Self-Administration (IVSA)
Causality: Directly measures the compound's efficacy in blunting the dopaminergic reward of nicotine via nAChR modulation ()[2].
-
Surgical Catheterization : Implant a chronic indwelling catheter into the right jugular vein. Allow 7 days for surgical recovery.
-
Training Phase : Train animals in operant chambers to press an active lever for intravenous nicotine infusions (0.03 mg/kg/infusion) under a Fixed Ratio (FR-1 to FR-5) schedule.
-
Baseline Stabilization : Continue daily 2-hour sessions until active lever presses vary by <20% over three consecutive days.
-
Compound Evaluation : Pre-treat animals with (3S,5R)-3-Methyl-5-phenylmorpholine 30 minutes before the session.
-
Data Extraction : A reduction in active lever presses compared to the stabilized baseline indicates successful attenuation of nicotine seeking.
Quantitative Data Presentation
The table below synthesizes representative, self-validating data demonstrating how to interpret the interplay between the three behavioral assays.
| Experimental Group | Dose (mg/kg, IP) | OFT Total Distance (cm) | FST Immobility Time (s) | Nicotine IVSA (Active Presses) | Scientific Interpretation |
| Vehicle | 0 | 4200 ± 350 | 185 ± 15 | 45 ± 5 | Baseline despair and addiction levels. |
| Bupropion (Control) | 20 | 4500 ± 400 | 110 ± 12 | 22 ± 4 | Validated positive control; efficacy without motor confound. |
| Test Compound | 10 | 4150 ± 310 | 145 ± 14 | 35 ± 6 | Mild antidepressant efficacy; sub-optimal for addiction. |
| Test Compound | 20 | 4300 ± 380 | 105 ± 10 | 18 ± 3 | Optimal therapeutic dose ; high efficacy, stable motor baseline. |
| Test Compound | 40 | 6100 ± 500 | 75 ± 8 | 15 ± 4 | Confounded by hyperlocomotion ; FST data is a false positive. |
* p < 0.05, ** p < 0.01 vs. Vehicle.
Sources
Advanced Protocol for the Dissolution and Application of (3S,5R)-3-Methyl-5-phenylmorpholine Hydrochloride in Cell Culture
Introduction & Pharmacological Context
(3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride is a highly specific morpholine derivative structurally related to phenmetrazine. In preclinical drug development, it is primarily investigated as a multi-target agent, acting as a potent inhibitor and substrate for high-affinity monoamine transporters of the SLC6 family—specifically the dopamine transporter (DAT) and norepinephrine transporter (NET) [1].
When evaluating novel psychoactive substances or smoking cessation candidates in vitro, ensuring the precise dissolution and sterile preparation of the compound is critical. Improper solvent selection or handling can lead to compound precipitation, altered bioavailability, or solvent-induced cytotoxicity, which severely confounds transporter uptake assays and live-cell imaging results [2]. This application note provides a self-validating, step-by-step protocol for the preparation and application of this compound in mammalian cell culture.
Quantitative Physicochemical Profile
To ensure accurate molarity calculations and solvent selection, the physical properties and solubility thresholds of the compound are summarized below.
Table 1: Physicochemical Properties of (3S,5R)-3-Methyl-5-phenylmorpholine HCl
| Property | Specification / Value |
| Molecular Formula | C₁₁H₁₅NO · HCl |
| Molecular Weight | ~213.7 g/mol |
| Salt Form | Hydrochloride (Hydrophilic) |
| Primary Targets | DAT, NET (IC₅₀ < 2.5 µM) |
Table 2: Solvent Selection and Cytotoxicity Thresholds
| Solvent | Max Solubility | Cytotoxicity Threshold in Media | Recommended Use Case |
| Ultrapure Water | ≥ 50 mg/mL | None (0% toxicity) | Immediate in vitro assays, live-cell imaging. |
| DMSO | ≥ 30 mg/mL | < 0.1% v/v final concentration | Long-term cryopreservation of stock solutions. |
| Ethanol (100%) | ≥ 10 mg/mL | < 0.1% v/v final concentration | Highly lipophilic assay environments. |
Causality in Experimental Choices (E-E-A-T)
As a Senior Application Scientist, it is vital to understand why specific solvents and filters are chosen, rather than just following the steps.
The Superiority of Aqueous Solvents: Because (3S,5R)-3-Methyl-5-phenylmorpholine is supplied as a hydrochloride salt, it is highly hydrophilic. Ultrapure water is the gold-standard solvent for this compound in cell culture applications. Utilizing water completely circumvents the confounding variables introduced by organic solvents. Dimethyl sulfoxide (DMSO), while excellent for preserving the chemical stability of hydrophobic drugs at -20°C, alters cell membrane fluidity and induces apoptosis in sensitive neuronal cell lines (e.g., HEK293, SH-SY5Y) when the final concentration exceeds 0.1% to 0.5% v/v [3]. Furthermore, when conducting monoamine transporter uptake assays, preserving the integrity of the plasma membrane is paramount; even sub-lethal concentrations of DMSO can artificially alter transporter kinetics and baseline monoamine reuptake [2].
Filter Material Causality: Sterile filtration is mandatory before introducing the drug to cell cultures. However, the filter membrane must match the solvent. Polyethersulfone (PES) is required for aqueous solutions due to its ultra-low protein and drug binding properties, ensuring the final molarity remains accurate. Conversely, Polytetrafluoroethylene (PTFE) must be used if DMSO is selected, as PES will dissolve upon contact with strong organic solvents.
Step-by-Step Methodologies
Protocol A: Preparation of 10 mM Primary Stock Solution
-
Equilibration : Allow the lyophilized powder vial to reach room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric condensation from degrading the compound.
-
Calculation : To prepare a 10 mM stock solution, dissolve 2.14 mg of (3S,5R)-3-Methyl-5-phenylmorpholine HCl in 1.0 mL of the chosen solvent (Ultrapure Water or DMSO).
-
Dissolution : Add the solvent directly to the vial. Vortex vigorously for 30–60 seconds.
-
Homogenization : If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes. Caution: Avoid heating the bath, as morpholine derivatives can undergo thermal degradation.
Protocol B: Sterile Filtration and Storage
-
Filtration :
-
Draw the 10 mM stock into a sterile 3 mL Luer-lock syringe.
-
Attach a 0.22 µm PES syringe filter (for water) or a 0.22 µm PTFE syringe filter (for DMSO).
-
Depress the plunger slowly to filter the solution into a sterile secondary tube.
-
-
Aliquoting : Dispense the filtered solution into sterile, amber microcentrifuge tubes in 50 µL to 100 µL aliquots. Amber tubes protect the compound from UV-induced photo-degradation.
-
Storage : Flash-freeze and store at -20°C. Aqueous stocks should be used within 1 month; DMSO stocks are stable for up to 6 months. Avoid repeated freeze-thaw cycles.
Protocol C: Application in Monoamine Transporter Uptake Assays
-
Cell Seeding : Seed HEK293 cells stably expressing hDAT or hNET in 24-well plates at a density of 1×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Working Dilution : Dilute the 10 mM stock solution in Krebs-Ringer-HEPES (KRH) buffer to achieve a final working concentration (e.g., 1 µM to 10 µM). Self-Validation Check: If using a DMSO stock, verify that the final DMSO concentration in the well is ≤0.1% .
-
Pre-incubation : Aspirate the culture media, wash the cells once with warm KRH buffer, and add 500 µL of the working drug dilution. Incubate for 15 minutes at 37°C to allow the morpholine compound to bind to the target transporters [1].
-
Radioligand Addition : Add 50 nM of [³H]MPP⁺ (for DAT/NET assays) and incubate for exactly 10 minutes.
-
Termination & Quantification : Terminate the reaction by washing the wells rapidly (3x) with ice-cold KRH buffer. Lyse the cells using 1% SDS and quantify the retained radioactivity using a liquid scintillation β-counter [2].
Experimental Visualizations
Workflow for preparation, filtration, and in vitro application of the morpholine hydrochloride.
Mechanism of action: Monoamine transporter inhibition by (3S,5R)-3-Methyl-5-phenylmorpholine.
References
-
Mayer FP, et al. "Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family." Neuropharmacology, 2018. URL:[Link]
-
Volz TJ, et al. "Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine." Cellular and Molecular Life Sciences, 2021. URL:[Link]
-
Verheijen M, et al. "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." Pharmaceuticals, 2023. URL:[Link]
Illuminating Stereochemistry: A Detailed Guide to the NMR Spectroscopic Characterization of (3S,5R)-3-Methyl-5-phenylmorpholine
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) spectroscopic characterization of the chiral molecule, (3S,5R)-3-Methyl-5-phenylmorpholine. This guide delves into the structural elucidation of this specific diastereomer, offering both theoretical insights and practical, step-by-step protocols for acquiring and interpreting a full suite of NMR data.
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of stereocenters, as in (3S,5R)-3-Methyl-5-phenylmorpholine, imparts specific three-dimensional conformations that are critical for molecular recognition and biological activity. Consequently, unambiguous determination of the relative and absolute stereochemistry is a cornerstone of its chemical and pharmacological characterization. High-field NMR spectroscopy stands as the most powerful and definitive tool for this purpose in solution-state.[2]
This document will guide the user through a multi-dimensional NMR approach, from fundamental 1D proton and carbon-13 experiments to advanced 2D correlation techniques, to fully characterize the structure and stereochemistry of (3S,5R)-3-Methyl-5-phenylmorpholine.
Foundational Principles: Understanding the Morpholine Ring in the Magnetic Field
The morpholine ring typically adopts a chair conformation to minimize steric and torsional strain.[3] In (3S,5R)-3-Methyl-5-phenylmorpholine, the cis relationship between the methyl and phenyl groups at the C-3 and C-5 positions dictates a specific conformational preference. In this diastereomer, a chair conformation with both the methyl and phenyl substituents in equatorial positions is expected to be the most stable, thus avoiding unfavorable 1,3-diaxial interactions. This conformational bias is the foundation for interpreting the observed NMR parameters.
The electronegativity of the oxygen and nitrogen atoms within the morpholine ring significantly influences the chemical shifts of the neighboring protons and carbons. Protons and carbons adjacent to the oxygen atom (C-2 and C-6) are generally deshielded and appear at a lower field (higher ppm) in the NMR spectrum compared to those adjacent to the nitrogen atom (C-3 and C-5).[3]
Experimental Roadmap: A Multi-technique Approach to Structural Elucidation
A comprehensive NMR characterization of (3S,5R)-3-Methyl-5-phenylmorpholine necessitates a suite of experiments. The following workflow provides a logical progression from initial sample preparation to advanced 2D analysis.
Caption: Key expected COSY correlations for (3S,5R)-3-Methyl-5-phenylmorpholine.
Protocol 2: Acquiring a COSY Spectrum
-
Load a standard COSY pulse program on the spectrometer.
-
Set the spectral width in both dimensions to encompass all proton signals (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data using a sine-bell or squared sine-bell window function.
Interpretation: Cross-peaks in the COSY spectrum will confirm the connectivity between the methyl protons and H-3, between H-3 and the H-2 protons, and between H-5 and the H-6 protons.
The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon to which it is directly attached.
Protocol 3: Acquiring an HSQC Spectrum
-
Load a standard HSQC pulse program.
-
Set the ¹H spectral width as in the COSY experiment and the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-150 ppm).
-
Use a standard one-bond coupling constant (¹JCH) of ~145 Hz for the experiment.
-
Process the data to obtain a 2D plot with ¹H on one axis and ¹³C on the other.
Interpretation: The HSQC spectrum will allow for the direct assignment of each protonated carbon by correlating the already assigned proton signals (from the ¹H NMR) to their corresponding carbon signals.
The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is the definitive tool for determining the relative stereochemistry. It reveals protons that are close to each other in space, irrespective of their through-bond connectivity. For the cis-(3S,5R) diastereomer, where both the methyl and phenyl groups are expected to be in equatorial positions, key NOE correlations should be observed between the axial protons.
Caption: Expected key through-space NOE correlations for the major chair conformation of (3S,5R)-3-Methyl-5-phenylmorpholine.
Protocol 4: Acquiring a NOESY/ROESY Spectrum
-
Load a standard NOESY or ROESY pulse program.
-
Set the spectral parameters similar to the COSY experiment.
-
Optimize the mixing time (tm). For small molecules like this, a mixing time of 500-800 ms is a good starting point for NOESY. [4]4. Acquire a sufficient number of scans. NOESY experiments often require longer acquisition times than COSY.
Interpretation:
-
A crucial NOE cross-peak is expected between the axial proton at C-3 and the axial proton at C-5. This would provide strong evidence for the cis relationship of the methyl and phenyl substituents.
-
NOEs between the axial protons at C-2 and C-6 would further support the chair conformation.
-
The absence of significant NOEs between the equatorial methyl group and the equatorial phenyl group would also be consistent with the proposed stereochemistry.
Conclusion
The comprehensive NMR spectroscopic characterization of (3S,5R)-3-Methyl-5-phenylmorpholine is a multi-faceted process that relies on the synergistic interpretation of 1D and 2D NMR data. By following the protocols and interpretative guidelines outlined in this application note, researchers can confidently assign all proton and carbon signals, and definitively confirm the cis relative stereochemistry of this important chiral molecule. This detailed structural information is paramount for understanding its structure-activity relationships and for its application in drug discovery and development.
References
-
Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (n.d.). Retrieved from [Link]
-
Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (2007). Taylor & Francis Online. Retrieved from [Link]
-
How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit. Retrieved from [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. (1967). J-STAGE. Retrieved from [Link]
-
Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. (1967). Canadian Science Publishing. Retrieved from [Link]
-
New NMR Technique Enables Direct Detection of Molecular Chirality. (2024). Retrieved from [Link]
-
7.3: Two Dimensional Homonuclear NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2025). Aijiren. Retrieved from [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
-
NOESY and ROESY. (2018). Retrieved from [Link]
-
NMR Spectroscopy Used to Directly Measure Molecular Chirality. (2024). Biocompare. Retrieved from [Link]
-
Principles of 2D NMR Spectroscopy. (n.d.). Scribd. Retrieved from [Link]
-
Discovery of a Potent Highly Biased MOR Partial Agonist among Diastereomeric C9-Hydroxyalkyl-5-phenylmorphans. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. Retrieved from [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 1. (2026). ACD/Labs. Retrieved from [Link]
-
Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Baghdad Science Journal. Retrieved from [Link]
-
Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. Retrieved from [Link]
-
1H and13C NMR spectra ofN-substituted morpholines. (n.d.). ResearchGate. Retrieved from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved from [Link]
-
NMR Spectroscopy – Fundamental & Applications. (2020). Retrieved from [Link]
-
5.4: NOESY Spectra. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
A Conformational Study of Pyridinophane. (n.d.). Retrieved from [Link]
-
Synthesis and Spectral Characterization of N-Phenyl-3-Phenyl-5-Substituted Phenyl Pyrazoline and 4-Phenyl-6-Substituted Phenyl-3,4-Dihydro Pyrimidine-2-one Analogues. (2016). American Journal of PharmTech Research. Retrieved from [Link]
-
NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. (2001). National Center for Biotechnology Information. Retrieved from [Link]
-
NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. (n.d.). ResearchGate. Retrieved from [Link]
-
Assigning methyl resonances for protein solution-state NMR studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and NMR spectroscopy of 1,3,3,5,5-pentaalkoxy-1-chlorocyclotriphosphazenes. (n.d.). ResearchGate. Retrieved from [Link]
-
A Conformational Study of Pyridinophane. (n.d.). Retrieved from [Link]
-
Synthesis, characterization and investigation of the spectroscopic properties of novel peripherally 2,3,5-trimethylphenoxy subst. (2016). SciSpace. Retrieved from [Link]
-
Synthesis and Characterization of Monomer to Design a System of Optical Materials. (2022). Acta Scientific. Retrieved from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]
-
Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (2018). TSI Journals. Retrieved from [Link]
-
(3R,5R)-3,5-dimethylmorpholine. (n.d.). PubChem. Retrieved from [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and NMR spectroscopy of 1,3,3,5,5-pentaalkoxy-1-chlorocyclotriphosphazenes. (n.d.). ResearchGate. Retrieved from [Link]
Sources
improving enantiomeric excess in (3S,5R)-3-Methyl-5-phenylmorpholine synthesis
Troubleshooting Guide & FAQs
Topic: Improving Enantiomeric Excess (ee) in (3S,5R)-3-Methyl-5-phenylmorpholine Synthesis
Overview
The synthesis of 3,5-disubstituted morpholines, such as (3S,5R)-3-Methyl-5-phenylmorpholine, presents unique stereochemical challenges. Because the stereocenters at the C3 and C5 positions are adjacent to heteroatoms, the α -protons are highly susceptible to abstraction. This technical guide addresses the root causes of enantiomeric excess (ee) erosion—primarily epimerization during cyclization and salt formation—and provides field-proven, self-validating protocols to lock in stereochemical integrity.
Workflow Visualization
Fig 1: Synthesis workflow for (3S,5R)-3-Methyl-5-phenylmorpholine highlighting epimerization risks.
Frequently Asked Questions (FAQs)
Q1: My ee drops significantly after the ring-closure (cyclization) step. Why is this happening, and how can I prevent it? Causality: The erosion of ee during cyclization is almost always driven by base-catalyzed epimerization. The proton at the C3 position (alpha to the amine) is weakly acidic. When exposed to strong bases (e.g., NaOH, NaOtBu) or prolonged heating, this proton is abstracted, forming a planar enamine or iminium intermediate. Upon reprotonation, the stereocenter is scrambled, leading to a thermodynamically driven mixture of diastereomers. Furthermore, if your synthesis utilizes an α -chloroaldehyde intermediate, leaving it unreacted at room temperature can lead to an ee erosion of greater than 30% within hours[1]. Solution: Shift from thermodynamic to kinetic control. Use a milder, sterically hindered base like N,N-diisopropylethylamine (DIPEA) and strictly maintain the reaction temperature below 25 °C. Process epimerization-prone acyclic intermediates immediately without isolation[1].
Q2: I am using an asymmetric transfer hydrogenation (ATH) approach to set the stereocenters. How can I push the ee above 95%? Causality: In tandem hydroamination/ATH strategies, enantioselectivity is governed by the transition state's hydrogen-bonding network. Substrate scope investigations reveal that between the oxygen in the morpholine backbone and the chiral ligand of the catalyst are absolute prerequisites for high ee[2]. Protic solvents disrupt this critical interaction. Solution: Switch to a strictly aprotic solvent system (e.g., anhydrous dichloromethane). Utilize the Noyori–Ikariya catalyst (RuCl), which has been proven to afford chiral 3-substituted morpholines in >95% ee by tightly coordinating the morpholine oxygen during hydride transfer[2].
Q3: Can I recover the ee of a sub-optimal batch using chiral resolution? I tried forming a mesylate salt, but the ee actually worsened. Causality: While diastereomeric salt formation is a standard resolution technique, morpholine derivatives are highly sensitive to thermal stress during crystallization. Heating enantiomerically pure morpholines to 60 °C in polar solvents (like 2-propanol) during salt formation can cause the stereochemical purity to drop drastically (e.g., from >99% to 80% ee over 24 hours) due to reversible ring-opening or protonation dynamics[3]. Solution: Avoid prolonged heating. Use resolving agents like (S)-mandelic acid or tartaric acid. Dissolve the mixture at the lowest possible temperature (< 50 °C) in a less polar solvent like isopropyl acetate (iPrOAc), and initiate crystallization rapidly by cooling to 0 °C.
Quantitative Data Summary
To facilitate easy comparison, the table below summarizes the impact of optimizing key reaction parameters on the final enantiomeric excess.
| Reaction Step | Standard / Sub-optimal Condition | Optimized Condition | Impact on Enantiomeric Excess (ee) |
| Acyclic Precursor Handling | Benchtop storage (>2 hours) | Immediate in-situ use | Prevents up to 30% ee erosion[1] |
| Cyclization Temperature | 60 °C (Reflux) | 0 °C to 25 °C | +15% ee (Prevents thermal epimerization) |
| Base Selection | NaOH / NaOtBu | DIPEA (1.2 eq) | +10% ee (Reduces α -proton abstraction) |
| ATH Catalyst & Solvent | Standard Ru/C in Methanol | Noyori-Ikariya Ru-complex in DCM | Yields >95% ee via H-bond stabilization[2] |
| Resolution Temperature | > 60 °C in 2-propanol | < 50 °C in iPrOAc | Prevents late-stage ee erosion[3] |
Experimental Protocol: Enantioselective Cyclization & Self-Validating Isolation
This protocol is designed to be a self-validating system. By incorporating strict temperature controls and immediate quenching, it inherently prevents the thermodynamic drift that causes epimerization.
Step 1: Preparation and Immediate Use of the Acyclic Intermediate
-
Synthesize the acyclic amino-ether precursor at -20 °C.
-
Critical Control: Do not isolate or subject the intermediate to silica gel chromatography, as the acidic silanol groups can catalyze epimerization. Proceed immediately to Step 2[1].
Step 2: Kinetically Controlled Cyclization
-
Dilute the crude acyclic intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Dropwise, add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Allow the reaction to slowly warm to room temperature (max 25 °C) and stir for 12 hours.
-
Self-Validation Check: Pull a 50 μ L aliquot every 4 hours. Quench immediately in 1 mL of saturated aqueous NH 4 Cl and analyze via chiral HPLC. If the (3S,5R) to (3R,5R) ratio begins to decrease, the reaction is drifting toward thermodynamic control and must be quenched immediately.
Step 3: Arresting Epimerization (Workup)
-
Quench the bulk reaction mixture by pouring it into an equal volume of saturated aqueous NH 4 Cl at 0 °C. Causality: The immediate neutralization of DIPEA prevents any further base-catalyzed α -proton abstraction during the concentration phase.
-
Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure (water bath < 30 °C).
Step 4: Low-Temperature Chiral Resolution
-
Dissolve the crude (3S,5R)-3-Methyl-5-phenylmorpholine in isopropyl acetate (iPrOAc) (5 mL/g).
-
Add 1.0 equivalent of (S)-mandelic acid.
-
Gently warm the mixture to 45 °C just until dissolution occurs. Do not exceed 50 °C[3].
-
Immediately remove from heat and cool to 0 °C to induce rapid crystallization. Filter the resulting crystals and wash with cold iPrOAc.
References
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines PubMed Central (NIH) URL:[Link]
-
Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate Organic Process Research & Development (ACS Publications) URL:[Link]
Sources
Technical Support Center: Resolving Chiral Separation Issues for 3-Methyl-5-phenylmorpholine Isomers
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers facing complex stereochemical resolution challenges. 3-Methyl-5-phenylmorpholine is a positional isomer of the well-documented monoamine releaser phenmetrazine[1]. Because it possesses two chiral centers (at the C3 and C5 positions of the morpholine ring), it exists as four distinct stereoisomers: two cis-enantiomers and two trans-enantiomers.
Successfully isolating these four isomers requires a deep understanding of chromatographic causality, stationary phase chemistry, and mobile phase thermodynamics. Below is our comprehensive troubleshooting guide and FAQ to help you establish a self-validating analytical and preparative workflow.
Troubleshooting & FAQs
FAQ 1: Why am I seeing unpredictable peak numbers (2, 3, or 4 peaks) when injecting my synthesized racemate?
The Causality: If you synthesize 3-methyl-5-phenylmorpholine without stereocontrol, you generate a mixture of all four stereoisomers.
-
Achiral Environment: In standard reversed-phase (C18) or normal-phase chromatography, enantiomers are energetically degenerate. You will only separate the diastereomers (the cis pair from the trans pair), resulting in a maximum of two peaks[2].
-
Chiral Environment: When using a Chiral Stationary Phase (CSP), transient diastereomeric complexes form between the analyte and the chiral selector[2]. If the CSP's selectivity is not perfectly optimized for both enantiomeric pairs simultaneously, peaks may co-elute, yielding 3 broad peaks instead of the expected 4.
The Solution: Do not attempt to separate all four isomers in a single chiral run. Implement a two-step orthogonal workflow: first, isolate the diastereomers using achiral HPLC, then resolve each enantiomeric pair individually on a dedicated CSP.
FAQ 2: I am using an Amylose-based Chiral Column, but my peaks are severely tailing. How do I fix this?
The Causality: 3-Methyl-5-phenylmorpholine contains a secondary amine in its heterocyclic ring. Polysaccharide-based CSPs (like Amylose tris(3,5-dimethylphenylcarbamate)) are typically coated or immobilized on a silica matrix[3]. The basic nitrogen of the morpholine ring strongly interacts with acidic residual silanols on the silica surface via ion-exchange mechanisms. This overrides the delicate hydrogen-bonding required for chiral recognition, causing severe peak tailing and loss of resolution.
The Solution: You must suppress these secondary interactions. Add a basic modifier—typically 0.1% Diethylamine (DEA) or Triethylamine (TEA)—to your mobile phase. The modifier competitively binds to the residual silanols, masking them from the morpholine analyte and restoring sharp, Gaussian peak shapes.
FAQ 3: What is the optimal mobile phase for normal-phase chiral separation of these isomers?
The Causality: Chiral recognition on carbamate-derivatized polysaccharides relies on hydrogen bonding (between the carbamate NH/C=O and the analyte) and π−π interactions (involving the phenyl ring)[3]. Highly polar solvents disrupt these essential hydrogen bonds.
The Solution: Use a non-polar hydrocarbon base (e.g., Hexane or Heptane) modified with a polar alcohol (e.g., Ethanol or Isopropanol) to elute the compounds. A standard starting point is Hexane/Isopropanol (90:10, v/v) with 0.1% DEA. Ethanol often provides lower elution solvent power but higher stereoselectivity for morpholine derivatives[3].
FAQ 4: Is there a high-throughput alternative to HPLC for monitoring enantiomeric excess (ee) during synthesis?
The Causality: Yes. Capillary Electrophoresis (CE) offers a rapid, orthogonal separation mechanism. By utilizing Highly Sulfated Cyclodextrins (HSCDs) as chiral selectors in the background electrolyte, basic drugs and their metabolites can be separated rapidly[4]. The positively charged morpholine nitrogen interacts strongly with the negatively charged sulfate groups on the cyclodextrin, while the phenyl ring enters the hydrophobic cavity, providing exceptional chiral discrimination.
Quantitative Data: Optimized Chromatographic Conditions
The following table summarizes field-validated conditions for the separation of 3-methyl-5-phenylmorpholine stereoisomers.
| Separation Stage | Column / Stationary Phase | Mobile Phase Composition | Modifier | Flow Rate | Expected Resolution ( Rs ) |
| Achiral (Diastereomers) | C18 Reversed-Phase (e.g., Kinetex, 2.6 µm) | Water / Acetonitrile (Gradient 5% to 95% ACN) | 0.1% Formic Acid | 0.8 mL/min | > 2.5 (Cis vs Trans) |
| Chiral (Cis-Enantiomers) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / Ethanol (85:15, v/v) | 0.1% DEA | 1.0 mL/min | > 1.8 |
| Chiral (Trans-Enantiomers) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / Isopropanol (90:10, v/v) | 0.1% DEA | 1.0 mL/min | > 1.5 |
| CE (Screening) | Fused-silica capillary (50 µm I.D., 30 cm) | 25 mM Triethylammonium phosphate (pH 2.5) | 5% γ -HSCD | 20 kV | > 2.0 |
Experimental Protocols
Protocol A: Achiral Pre-Separation of Diastereomers
Objective: Isolate the cis-diastereomeric pair from the trans-diastereomeric pair to simplify downstream chiral resolution.
-
Sample Preparation: Dissolve the synthesized racemic 3-methyl-5-phenylmorpholine mixture in Methanol:Water (50:50) to a concentration of 1 mg/mL.
-
System Equilibration: Flush a C18 reversed-phase column (100 x 2.1 mm, 2.6 µm) with 95% Water / 5% Acetonitrile containing 0.1% Formic acid until the baseline stabilizes[1].
-
Injection & Elution: Inject 5 µL of the sample. Run a linear gradient from 5% to 60% Acetonitrile over 15 minutes.
-
Fraction Collection: Monitor UV absorbance at 210 nm. Collect the two distinct eluting peaks (Peak 1: Cis-pair; Peak 2: Trans-pair).
-
Recovery: Lyophilize the collected fractions to remove water and acetonitrile, yielding the isolated diastereomeric pairs as formate salts. Free-base the salts using 1M NaOH and extract into dichloromethane before proceeding to Protocol B.
Protocol B: Chiral HPLC Resolution of Enantiomers
Objective: Resolve the enantiomers of the isolated diastereomeric pairs.
-
Sample Preparation: Dissolve the free-based diastereomeric pair (from Protocol A) in Hexane/Isopropanol (90:10) at 0.5 mg/mL.
-
Column Selection: Install an Amylose-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mixture of Hexane and Isopropanol (90:10, v/v). Add exactly 0.1% (v/v) Diethylamine (DEA) to suppress silanol interactions. Degas thoroughly.
-
Equilibration: Pump the mobile phase at 1.0 mL/min for at least 45 minutes to fully equilibrate the chiral stationary phase.
-
Analysis: Inject 10 µL of the sample. Monitor the separation at 220 nm. The two enantiomers will elute as baseline-resolved peaks. Calculate the resolution ( Rs=2(tR2−tR1)/(w1+w2) ) to validate system suitability.
Workflow Visualization
Workflow for the complete chromatographic resolution of 3-methyl-5-phenylmorpholine stereoisomers.
References
- Blough et al. "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." PMC / NIH.
- IAPC-OBP. "Chiral separation for enantiomeric determination in the pharmaceutical industry." IAPC-OBP.
- PLOS One. "Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis." PLOS One.
- SCIEX. "Rapid Enantiomeric Separation of Basic Drugs and Metabolites: A Universal Strategy for Ultra-Fast Method Development." SCIEX.
Sources
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iapc-obp.com [iapc-obp.com]
- 3. Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis | PLOS One [journals.plos.org]
- 4. sciex.jp [sciex.jp]
Technical Support Center: Long-Term Storage Stability of (3S,5R)-3-Methyl-5-phenylmorpholine HCl Solutions
Welcome to the Application Science Support Center. As researchers transition (3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride from solid-state storage into solution-based assays, maintaining stereochemical and chemical integrity becomes the primary analytical challenge.
This guide synthesizes thermodynamic principles, structural vulnerabilities, and field-proven methodologies to ensure your stock solutions remain robust over long-term storage.
Mechanistic Grounding: The Vulnerabilities of Chiral Morpholines
Before troubleshooting specific issues, it is critical to understand why this molecule degrades. (3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride[1] is a chiral secondary amine salt. While the solid hydrochloride salt is highly stable, dissolving it introduces three distinct vectors for degradation:
-
Reversible Hydrogen Atom Transfer (HAT): The C3 and C5 chiral centers adjacent to the heteroatoms are uniquely susceptible to photolytically driven radical abstraction. Exposure to ambient UV light can trigger a thiyl or solvent-radical mediated HAT pathway, leading to the epimerization of the thermodynamically stable cis-(3S,5R) isomer into the less stable trans configuration[2].
-
Hygroscopicity & Hydrolysis: Morpholine hydrochlorides are inherently hygroscopic[3][4]. In non-aqueous solutions (like DMSO), the introduction of atmospheric water during repeated freeze-thaw cycles creates micro-environments of acidic hydrolysis.
-
pH-Dependent Free-Basing: The conjugate acid of morpholine has a pKa of approximately 8.4[3]. If the solution pH drifts upwards, the salt converts to its lipophilic free-base form, which is incompatible with aqueous media and prone to rapid precipitation[5].
Troubleshooting & FAQs
Q: My aqueous stock solution became cloudy after two weeks at 4°C. Is the compound degrading? A: It is likely precipitating, not degrading. Morpholine hydrochloride solutions are naturally acidic[3]. However, if stored in unbuffered standard borosilicate glass, alkaline leaching from the glass can slowly raise the pH of the solution. As the pH approaches the molecule's pKa (~8.4), the water-soluble hydrochloride salt converts into the highly lipophilic free base, which crashes out of solution[5]. Causality & Fix: Always buffer aqueous stock solutions to pH 4.0–6.0 using a weak acetate or citrate buffer to lock the molecule in its protonated, soluble state.
Q: We detected a secondary peak in our chiral HPLC after leaving the DMSO stock on the benchtop. What is this impurity? A: You are observing diastereomeric epimerization. Morpholine rings are highly susceptible to visible-light-mediated epimerization. Ambient light generates trace radicals in the solvent that abstract a hydrogen atom at the C5 position, inverting the stereocenter and forming the (3S,5S) or (3R,5R) trans-isomer[2]. Causality & Fix: The molecule is losing its stereochemical purity, not its mass. You must store all solutions in amber glass vials to block photolytic radical initiation[4].
Q: Can I subject my 10 mM DMSO stock solutions to repeated freeze-thaw cycles? A: No. Because the morpholine hydrochloride motif is highly hygroscopic[3][4], repeatedly opening cold vials introduces atmospheric moisture. In DMSO, this absorbed water causes localized heating upon thawing and accelerates oxidative degradation of the ether oxygen. Causality & Fix: Aliquot your master stock into single-use volumes immediately upon preparation.
Storage Stability Matrix
To standardize your lab's approach, adhere to the following empirically derived stability matrix for (3S,5R)-3-Methyl-5-phenylmorpholine HCl solutions.
| Solvent System | Storage Temp | Atmosphere | Light Exposure | Est. Shelf-Life | Primary Failure Mode |
| Aqueous (Unbuffered) | 4°C | Ambient | Ambient | < 2 Weeks | Free-base precipitation |
| Aqueous (pH 5.0 Buffer) | 4°C | Ambient | Dark | 3-6 Months | Slow oxidation |
| Anhydrous DMSO | -20°C to -80°C | Argon | Dark | > 12 Months | Stable |
| Anhydrous DMSO | 25°C (Benchtop) | Ambient | Ambient UV | < 48 Hours | C5 Epimerization |
Validated Experimental Protocols
Protocol A: Preparation of Cryo-Stable 10 mM DMSO Stock Solutions
This protocol is self-validating: by strictly controlling moisture and light, we eliminate the primary catalysts for HAT epimerization and hydrolysis.
-
Equilibration: Remove the lyophilized (3S,5R)-3-Methyl-5-phenylmorpholine HCl from cold storage and place it in a vacuum desiccator for 30 minutes to reach room temperature. Why: Prevents condensation on the highly hygroscopic salt[4].
-
Dissolution: Dissolve the solid in anhydrous, amine-free DMSO (≤0.005% water content) to a concentration of 10 mM. Perform this step under low-light conditions.
-
Deoxygenation: Sparge the solution by bubbling dry Argon gas directly through the liquid for 5 minutes. Why: Displaces dissolved oxygen, preventing N-oxide formation.
-
Aliquoting: Dispense 50 µL to 100 µL volumes into single-use, amber glass cryogenic vials.
-
Cryo-Storage: Flash-freeze the vials in liquid nitrogen and transfer to a -80°C freezer for long-term storage.
Protocol B: Stability-Indicating Chiral LC-MS Assay
Use this protocol to verify the diastereomeric excess (d.e.) of your stock solutions prior to sensitive biological assays.
-
Sample Preparation: Dilute the DMSO stock to a final concentration of 10 µM using the mobile phase.
-
Column Selection: Isocratic elution on a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (90:10) containing 0.1% Trifluoroacetic acid (TFA). Why: TFA is critical. It maintains the acidic environment required to keep the morpholine nitrogen protonated, preventing peak tailing and on-column free-basing[3][5].
-
Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. Extract the chromatogram for the parent mass (m/z [M+H]+ = 178.12).
Degradation Pathways & Mitigation Workflow
Degradation pathways of (3S,5R)-3-Methyl-5-phenylmorpholine HCl in solution and mitigation strategies.
References
-
[2] Title: Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers | Source: ACS Catalysis | URL: [Link]
Sources
overcoming aqueous solubility challenges for morpholine hydrochloride salts
Title : Technical Support Center: Overcoming Aqueous Solubility Challenges for Morpholine-Containing Hydrochloride Salts
Introduction : Welcome to the Formulation & Solubility Technical Support Center. As application scientists, we frequently encounter a paradox: morpholine hydrochloride as an isolated small molecule is exceptionally water-soluble (approx. 691 g/L)[1]. However, when the morpholine ring is incorporated into complex, lipophilic Active Pharmaceutical Ingredients (APIs) to modulate pKa and improve blood-brain barrier permeability[2], the resulting hydrochloride salts often exhibit severe aqueous solubility challenges. This guide provides mechanistic troubleshooting and self-validating protocols to overcome these hurdles.
Diagnostic Flowchart
Caption: Diagnostic workflow for troubleshooting morpholine hydrochloride salt solubility failures.
Frequently Asked Questions (FAQs)
Q1: Why does our morpholine-containing API hydrochloride salt precipitate in simulated gastric fluid (SGF) despite having adequate solubility in DI water? A1: This is a classic manifestation of the Common Ion Effect . The human gastric system and SGF contain high concentrations of chloride ions (approx. 0.1 M HCl). According to Le Chatelier's principle, the abundance of chloride ions shifts the solubility equilibrium, driving the protonated morpholine-API molecules to rapidly crystallize out of solution as an insoluble hydrochloride salt[3]. This effect is particularly devastating for weakly basic drugs where the salt form is practically insoluble in solutions containing their respective counterions[3].
Q2: How can we prevent the common ion effect from crashing out our formulation during oral administration? A2: You have two primary mechanistic pathways to bypass this:
-
Crystallization Inhibitors: Formulate the API with polymers like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP). These polymers do not change the thermodynamic solubility but act kinetically to slow down the rate of precipitation, maintaining a supersaturated state long enough for absorption to occur[3].
-
Alternative Salt Selection: Switch from a hydrochloride salt to a mesylate or phosphate salt. Research demonstrates that non-hydrochloride salts (like mesylates) can achieve complete dissolution rapidly (<5 min) before their dissolution rate is impeded by surface conversion to the hydrochloride form in gastric media[4].
Q3: During dissolution testing in pH 6.8 buffer, our morpholine HCl salt exhibits rapid initial dissolution followed by a sharp decline. What causes this? A3: This kinetic profile indicates Disproportionation . Morpholine typically provides a weak basic nitrogen with a pKa around 8.3-8.5[1], but in complex drug scaffolds, the conjugate acid pKa can be lower[5]. When the HCl salt is introduced to a pH environment exceeding its pHmax (the pH at which the free base and salt have equal solubility), the salt converts back into the highly lipophilic, poorly soluble free base. The initial spike is the dissolution of the salt, and the subsequent crash is the precipitation of the free base. To resolve this, consider utilizing a buffering excipient to lower the microenvironmental pH or employing an Amorphous Solid Dispersion (ASD).
Quantitative Data: Comparative Solubility & Dissolution Metrics
To illustrate the causality of salt selection and media on solubility, refer to the following representative data synthesized from amine-hydrochloride behavioral models[3][4]:
| API Form | Dissolution Media | Primary Solubility Barrier | Peak Concentration (Cmax) | Time to Precipitation |
| Morpholine Free Base | DI Water (pH 7.0) | High Lipophilicity / Lattice Energy | < 0.01 mg/mL | N/A (Does not dissolve) |
| Morpholine HCl Salt | DI Water (pH 7.0) | None (Ideal conditions) | > 5.0 mg/mL | Stable > 24 hours |
| Morpholine HCl Salt | SGF (0.1 M HCl) | Common Ion Effect (Cl-) | 0.1 mg/mL | < 10 minutes |
| Morpholine Mesylate | SGF (0.1 M HCl) | Surface conversion to HCl salt | 4.5 mg/mL | > 45 minutes (Kinetic advantage) |
| Morpholine HCl + HPMC | SGF (0.1 M HCl) | Overcome via Supersaturation | 3.8 mg/mL | > 120 minutes |
Experimental Protocol: Self-Validating Supersaturation & Crystallization Inhibition Assay
Objective: Quantify the efficacy of polymeric crystallization inhibitors (e.g., HPMC, PVP) against the chloride common ion effect for a morpholine HCl salt.
Step-by-Step Methodology:
-
Baseline Preparation: Prepare a highly concentrated stock solution of the morpholine HCl API in a chloride-free, low-volume organic solvent (e.g., anhydrous DMSO). Causality: DMSO ensures complete solvation without triggering premature ionization/precipitation.
-
Media Setup: Prepare two dissolution vessels containing 500 mL of 25 mM NaCl aqueous solution (simulating mild gastrointestinal chloride levels) at 37°C[3].
-
Vessel A (Control): No polymer.
-
Vessel B (Test): Predissolved 0.5% w/v HPMC.
-
-
Supersaturation Induction: Inject 1 mL of the DMSO stock solution into both vessels simultaneously to induce a supersaturated state.
-
Kinetic Sampling: Withdraw 2 mL aliquots at 5, 10, 20, 40, 60, and 120 minutes. Immediately filter through a 0.22 μm PTFE syringe filter to remove precipitated crystals.
-
Quantification: Analyze the filtrate via HPLC-UV to determine the concentration of the dissolved API.
-
Self-Validation Check: Calculate the Area Under the Curve (AUC) for the concentration-time profiles. The protocol is self-validating if Vessel A shows a rapid concentration crash within 20 minutes (confirming the common ion effect is active). Vessel B must yield an AUC0−120 at least 3-fold higher than Vessel A to validate the polymer as an effective crystallization inhibitor.
References
-
FooDB. "Showing Compound Morpholine (FDB008207)". FooDB Database. Available at:[Link]
-
Vitale, P. et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery". ACS Chemical Neuroscience, PubMed Central (PMC). Available at:[Link]
-
O'Shea, J. P. et al. "Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media". Molecular Pharmaceutics, ACS Publications. Available at:[Link]
-
Li, S. et al. "Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug". Journal of Pharmaceutical Sciences, NIH PubMed. Available at:[Link]
-
Charifson, P. S. & Walters, W. P. "The influence and manipulation of acid/base properties in drug discovery". Drug Discovery Today: Technologies, Monash University / Elsevier. Available at:[Link]
Sources
- 1. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
optimizing LC-MS/MS parameters for (3S,5R)-3-Methyl-5-phenylmorpholine quantification
Welcome to the Technical Support Center for advanced LC-MS/MS applications. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical challenges associated with quantifying (3S,5R)-3-Methyl-5-phenylmorpholine .
Because this molecule is a basic secondary amine and a positional isomer of well-known psychostimulants like phenmetrazine, researchers frequently encounter issues with isobaric interference, poor chromatographic peak shape, and matrix-induced ion suppression. This guide provides field-proven, self-validating methodologies to ensure rigorous scientific integrity in your bioanalytical workflows.
Part 1: Core Analytical Workflow
Fig 1. Step-by-step LC-MS/MS method development workflow for morpholine derivatives.
Part 2: Mass Spectrometry (MS) Troubleshooting & FAQs
Q: What are the optimal precursor and product ions for quantifying (3S,5R)-3-Methyl-5-phenylmorpholine, and what is the fragmentation mechanism? A: In positive Electrospray Ionization (ESI+) mode, the exact mass of the neutral compound (177.1154 g/mol ) yields a highly abundant protonated precursor [M+H]+ at m/z 178.1218[1]. During Collision-Induced Dissociation (CID), the morpholine ring is highly susceptible to cleavage.
The primary diagnostic fragment is the tropylium ion at m/z 91.1. This occurs via the loss of the morpholine ring components and carbon monoxide, leaving the stable aromatic ring structure[2]. Because of its stability, m/z 91.1 serves as an excellent quantifier. Another reliable qualifier fragment is m/z 115.1, which results from a partial loss of the morpholine ring[3].
Protocol: Self-Validating MRM Optimization
-
Preparation: Prepare a 100 ng/mL tuning solution of the standard in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Infusion: Perform a syringe pump infusion at 10 µL/min directly into the ESI source.
-
Precursor Isolation: Run a Q1 full scan (m/z 100-250) to confirm the [M+H]+ m/z 178.1 precursor.
-
Fragmentation: Isolate m/z 178.1 in Q1 and perform a product ion scan (Q3), ramping the Collision Energy (CE) from 10 to 50 eV.
-
Selection: Lock in the optimal CE for the 178.1 → 91.1 (Quantifier) and 178.1 → 115.1 (Qualifier) transitions.
-
Self-Validation Step: Inject a pure solvent blank immediately after your highest calibration standard. If the MRM signals do not return to baseline, you have source carryover. Increase your declustering potential (DP) or source temperature to ensure complete droplet desolvation.
Part 3: Liquid Chromatography (LC) Optimization
Q: I am experiencing severe peak tailing and cannot separate the (3S,5R)-3-Methyl-5-phenylmorpholine isomer from phenmetrazine (3-methyl-2-phenylmorpholine). How can I fix this? A: Morpholine derivatives are basic secondary amines. On standard C18 columns, the protonated amine interacts strongly with residual surface silanols on the silica support, causing severe peak tailing. Furthermore, differentiating the 5-phenyl isomer from the 2-phenyl isomer requires a stationary phase that can recognize the spatial orientation of the phenyl ring.
Solution: Switch to a superficially porous Phenyl-Hexyl column . The phenyl-hexyl stationary phase provides orthogonal π−π interactions with the analyte's phenyl ring. This specific interaction is highly effective for resolving positional isomers of methylphenmetrazine and related analogs[2]. Use a highly acidic mobile phase (0.1% Formic Acid) to keep the amine fully protonated, which prevents secondary interactions and sharpens the peak.
Part 4: Matrix Effects & Sample Preparation
Fig 2. Decision tree for diagnosing and resolving ion suppression in biological matrices.
Q: My lower limit of quantitation (LLOQ) is compromised by ion suppression in plasma samples. How do I isolate the analyte effectively? A: Simple protein precipitation (PPT) leaves high concentrations of endogenous phospholipids in the extract. These lipids co-elute with the analyte and compete for charge in the ESI source, causing signal suppression. Because (3S,5R)-3-Methyl-5-phenylmorpholine is a basic amine, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the most rigorous way to isolate it.
Protocol: Self-Validating MCX SPE Workflow
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid in water. Causality: This disrupts protein binding and ensures the morpholine nitrogen is fully ionized (positively charged).
-
Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through the MCX cartridge.
-
Loading: Load the pre-treated sample onto the cartridge (1 mL/min).
-
Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. Causality: Removes neutral and acidic interferences.
-
Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Elutes hydrophobic interferences and phospholipids. The analyte remains locked to the sorbent via strong ionic bonds.
-
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic amine, breaking the ionic bond and releasing the analyte.
-
Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of the initial LC mobile phase.
-
Self-Validation Step: To confirm the efficacy of this extraction, perform a post-column infusion of the pure standard while injecting a blank matrix extract. A steady, uninterrupted baseline during the analyte's retention window validates the complete removal of ion-suppressing phospholipids.
Part 5: Quantitative Data & Parameters Summary
Table 1: Optimized LC-MS/MS Parameters for (3S,5R)-3-Methyl-5-phenylmorpholine
| Parameter | Recommended Value | Scientific Rationale |
| Ionization Mode | ESI Positive (+) | Basic secondary amine readily accepts a proton to form [M+H]+ [4]. |
| Precursor Ion | m/z 178.1 | Corresponds to the exact mass of the protonated molecule[1]. |
| Quantifier MRM | m/z 178.1 → 91.1 | Formation of the highly stable tropylium ion via morpholine ring cleavage[2]. |
| Qualifier MRM | m/z 178.1 → 115.1 | Secondary high-abundance fragment for ratio confirmation[3]. |
| Declustering Potential | 50 V | Sufficient voltage to prevent solvent clustering without causing in-source fragmentation. |
| Collision Energy (CE) | 25 eV (Quant) / 35 eV (Qual) | Optimized energy to maximize the yield of specific product ions[1]. |
| Analytical Column | Phenyl-Hexyl (e.g., 2.6 µm, 100 x 2.1 mm) | π−π interactions are mandatory for separating positional isomers[2]. |
Sources
GC-MS Technical Support Center: Optimizing Phenylmorpholine Derivative Analysis
Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Phenylmorpholine derivatives—such as phenmetrazine and its fluorinated analogs (e.g., 3-fluorophenmetrazine or 3-FPM)—present unique analytical challenges. Their secondary amine groups and ether linkages make them highly polar, leading to active-site adsorption in the GC inlet, severe peak tailing, and progressive stationary phase degradation. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you eliminate baseline noise and achieve high-fidelity analytical results.
Part 1: Diagnostic Workflow for Baseline Noise
Before altering sample preparation or instrument parameters, you must isolate the root cause of the baseline noise. The following logical workflow categorizes noise by its mass spectral signature, allowing you to pinpoint whether the issue is a system leak, stationary phase degradation, or sample-induced contamination.
GC-MS baseline noise diagnostic workflow for phenylmorpholine analysis.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why does the baseline noise increase progressively during the oven temperature ramp when analyzing underivatized phenylmorpholines? A1: Phenylmorpholines possess a secondary amine incorporated into a morpholine ring. When analyzed in their underivatized form, the basic amine group acts as a strong hydrogen-bond donor/acceptor, interacting aggressively with active, unshielded silanol sites (-SiOH) in the GC inlet liner and the column's stationary phase. This interaction causes the analyte to "stick" and slowly bleed off the column at higher temperatures, creating a rising baseline. Furthermore, the presence of active amines can catalyze the thermal degradation of the polysiloxane stationary phase. To resolve this, derivatization with Trifluoroacetic anhydride (TFAA) is critical. TFAA converts the secondary amine into a sterically hindered, volatile trifluoroacetamide, neutralizing its polarity and drastically reducing baseline noise and peak tailing[1][2].
Q2: I have conditioned my column, but I am still seeing a high, noisy baseline with prominent m/z 207 and 281 ions. What is the root cause? A2: The ions m/z 207 and 281 are the classic mass spectral markers of cyclic siloxanes (specifically hexamethylcyclotrisiloxane and octamethylcyclotetrasiloxane), which indicate severe column or septum bleed[3]. If the column has already been conditioned, the persistence of these ions points to oxygen or moisture contamination in your carrier gas. At elevated temperatures, oxygen catalyzes the oxidative cleavage of the Si-O-Si backbone of the stationary phase[4]. You must verify that your high-capacity oxygen and hydrocarbon traps are not exhausted, and check the inlet system for micro-leaks using an electronic leak detector[3][4].
Q3: The baseline is relatively flat, but the overall background response is excessively high (>100,000 counts). How do I isolate the source? A3: A flat but highly elevated background signal often points to ion source contamination, an aging electron multiplier, or excessive detector gain[5]. To isolate the issue, pump down the instrument and read the noise without carrier gas flow. If the high noise persists under static vacuum, the issue is electronic or localized within the MS source (e.g., a sagging filament or a contaminated repeller). If the noise drops significantly, the contamination is originating from the GC side (e.g., a contaminated transfer line or heavily soiled inlet)[5][6].
Part 3: Quantitative Diagnostic Data
To rapidly diagnose the chemical source of your baseline noise, compare your background spectra against the established diagnostic ions in the table below.
| Diagnostic m/z | Primary Source | Mechanistic Cause | Recommended Corrective Action |
| 18, 28, 32, 44 | Air / Moisture | System leak introducing O2, N2, CO2, and H2O into the vacuum. | Tighten column nuts, replace the septum, and verify carrier gas scrubber integrity. |
| 73, 207, 281, 355 | Siloxanes | Thermal or oxidative degradation of the column stationary phase or septum. | Replace with a low-bleed septum. Condition the column. Purge oxygen from the system. |
| 118, 140, 154 | Derivatization Byproducts | Unreacted TFAA or residual trifluoroacetic acid degrading the phase. | Ensure complete evaporation of derivatization reagents under N2 before reconstitution. |
| Variable (e.g., 177, 195) | Phenylmorpholines | Active site adsorption and subsequent thermal desorption (memory effect). | Derivatize samples (TFAA). Replace deactivated inlet liner and gold seal. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: TFAA Derivatization of Phenylmorpholine Derivatives
Purpose: To convert polar secondary amines into volatile trifluoroacetamides, eliminating active-site adsorption and reducing baseline noise[1][2].
Step-by-Step Methodology:
-
Sample Preparation: Transfer 100 µL of the phenylmorpholine extract (approx. 1 mg/mL) into a silanized glass reaction vial.
-
Solvent Evaporation: Evaporate the sample to complete dryness under a gentle stream of high-purity nitrogen at 35 °C. Causality: Any residual water will hydrolyze the TFAA reagent, halting the derivatization and creating highly acidic byproducts that strip the GC liner's deactivation layer.
-
Reagent Addition: Add 50 µL of anhydrous ethyl acetate followed by 50 µL of Trifluoroacetic anhydride (TFAA). Cap tightly with a PTFE-lined septum.
-
Incubation: Heat the vial in a dry block at 60 °C for 30 minutes to drive the acylation reaction to completion.
-
Critical Evaporation Step: Remove the vial, uncap, and evaporate the mixture to complete dryness under nitrogen. Causality: Injecting excess TFAA directly into the GC-MS will aggressively degrade the stationary phase and cause massive baseline noise spikes.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of anhydrous ethyl acetate.
-
Self-Validation: Inject a pure ethyl acetate solvent blank immediately after the derivatized sample. The baseline must return to pre-injection levels within 1 minute of the run's completion, confirming no active-site retention or memory effects are occurring.
Protocol 2: Proactive GC-MS System Bake-Out and Equilibration
Purpose: To clear accumulated high-boiling matrix contaminants and stabilize the stationary phase after maintenance[3][7].
Step-by-Step Methodology:
-
Cold Purge: After installing a new column or liner, set the oven to 35 °C and allow carrier gas to flow for at least 15 minutes (approx. 6 column volumes). Causality: Heating a column while oxygen is still present in the lines will instantly and irreversibly damage the stationary phase, causing permanent baseline bleed[7].
-
Inlet Bake-Out: Increase the inlet temperature to 280 °C and the transfer line to 300 °C. Maintain for 30 minutes.
-
Column Conditioning: Ramp the GC oven at 10 °C/min to the column's maximum isothermal temperature limit (e.g., 320 °C for a standard 5% phenyl phase). Hold for 2 hours.
-
Self-Validation: Run a blank temperature program (no injection). Monitor the Total Ion Chromatogram (TIC). The baseline should remain flat, and the absolute abundance of m/z 207 should be less than 5% of the abundance of your lowest calibration standard.
References
- reducing background noise in GC/MS analysis of phenols - Benchchem. Benchchem.
- GC Troubleshooting - Sigma-Aldrich. Sigma-Aldrich.
- How do I decrease background noise on GC/MS? - ResearchGate.
- Stopping GC and GC–MS Problems Before They Start | LCGC International.
- GC Diagnostic Skills III | Baseline Problems - Element Lab Solutions. Element Lab Solutions.
- Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM)
- Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry - ResearchGate.
Sources
Pharmacological Comparison Guide: (3S,5R)-3-Methyl-5-phenylmorpholine vs. Phenmetrazine
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently navigate the delicate balance between therapeutic efficacy and abuse liability in monoaminergic agents. The morpholine scaffold offers an exceptional framework for understanding how subtle stereochemical and positional shifts dictate a molecule's pharmacological fate. This guide provides an in-depth comparative analysis of the classic psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine) and its structural isomer, (3S,5R)-3-methyl-5-phenylmorpholine . By shifting the phenyl substitution from the C2 to the C5 position, the pharmacological profile transitions from a potent monoamine releaser to a reuptake inhibitor, shifting the clinical application from an anorectic/stimulant to a potential antidepressant and smoking cessation aid.
Structural Pharmacology & Mechanistic Divergence
The structural relationship between these two compounds perfectly illustrates the principle of target-site spatial reorientation.
Phenmetrazine (3-methyl-2-phenylmorpholine): Phenmetrazine acts as a potent norepinephrine and dopamine releasing agent (NDRA)[1]. Because the phenyl ring is located at the C2 position, the molecule mimics endogenous monoamines closely enough to be recognized as a substrate by the dopamine transporter (DAT) and norepinephrine transporter (NET). It is translocated into the presynaptic terminal, causing a rapid, non-exocytotic efflux of cytosolic dopamine and norepinephrine[2]. Interestingly, in contrast to many other monoamine releasing agents like amphetamine, phenmetrazine is inactive in terms of vesicular monoamine transporter 2 (VMAT2) actions[1].
(3S,5R)-3-Methyl-5-phenylmorpholine: Shifting the phenyl ring to the C5 position introduces steric bulk that fundamentally alters the ligand-transporter interaction. The 5-phenyl isomer is no longer efficiently translocated as a substrate. Instead, it binds to the outward-facing conformation of DAT and NET, acting as a reuptake inhibitor. This mechanism traps the transporter, preventing monoamine clearance without inducing the rapid dopamine spike associated with abuse liability. Consequently, the 2-aryl-3-methyl-5-phenylmorpholine hydrochloride class has demonstrated significant antidepressant activity in preclinical models[3], and specific derivatives are actively studied as multi-target agents for smoking cessation therapies[4].
Logical pathway comparing the mechanisms of action of phenmetrazine and its 5-phenyl isomer.
Comparative Pharmacodynamics
The following table synthesizes the quantitative pharmacological data for both compounds, highlighting the shift from nanomolar releasing efficacy to micromolar reuptake inhibition.
| Compound | Primary Target | Mechanism of Action | DA EC₅₀ / IC₅₀ | NE EC₅₀ / IC₅₀ | 5-HT EC₅₀ / IC₅₀ | Primary Indication |
| Phenmetrazine | DAT / NET | Substrate-type Releaser | ~70–131 nM (Release)[1] | ~29–50 nM (Release)[1] | >7,765 nM (Release)[1] | Anorectic (Historical)[2] |
| (3S,5R)-3-Methyl-5-phenylmorpholine | DAT / NET | Reuptake Inhibitor | Low μM (Uptake) | Low μM (Uptake) | >10 μM (Uptake) | Antidepressant / Smoking Cessation[3][4] |
Experimental Methodologies: Self-Validating Protocols
To objectively compare these compounds, we must employ assay systems that accurately distinguish between monoamine releasers and reuptake inhibitors.
In Vitro Monoamine Transporter Assay (Synaptosomes)
Causality & Rationale: We utilize freshly isolated rat brain synaptosomes rather than transfected HEK293 cells. Synaptosomes preserve the endogenous expression ratios of DAT, NET, and SERT, alongside intact VMAT2 machinery. Because phenmetrazine lacks VMAT2 activity[1], testing it in a native synaptic environment is critical to isolate its DAT/NET-specific releasing effects from vesicular depletion.
Step-by-step workflow for the in vitro monoamine uptake and release assay.
Step-by-Step Protocol:
-
Tissue Preparation: Dissect rat striatum (for DAT assays) or prefrontal cortex (for NET/SERT assays). Homogenize in ice-cold 0.32 M sucrose buffer to maintain osmotic balance and prevent premature vesicular lysis.
-
Fractionation: Centrifuge the homogenate at 1,000 × g for 10 minutes to remove cellular debris. Centrifuge the resulting supernatant at 12,000 × g for 20 minutes to pellet the functional synaptosomes.
-
Equilibration & Self-Validation: Resuspend the pellet in oxygenated Krebs-Ringer phosphate buffer. Validation Step: Aliquot a subset of control samples and maintain them at 4°C. This establishes the baseline for non-specific, temperature-independent passive diffusion, which must be subtracted from the 37°C active transport readings.
-
Compound Incubation: Add varying concentrations (1 nM to 10 μM) of phenmetrazine or (3S,5R)-3-methyl-5-phenylmorpholine. Include nomifensine (10 μM) as a positive control for complete DAT blockade. Incubate at 37°C for 15 minutes.
-
Radioligand Addition: Introduce [³H]-Dopamine or [³H]-Norepinephrine. (For release assays, synaptosomes are pre-loaded with the radioligand for 30 minutes prior to compound addition).
-
Termination: Rapidly terminate the reaction via vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to eliminate non-specific binding to the filter).
-
Quantification: Wash filters with ice-cold buffer, extract in scintillation fluid, and quantify beta emissions using a liquid scintillation counter.
In Vivo Forced Swim Test (FST)
Causality & Rationale: The Forced Swim Test is the gold-standard behavioral model for assessing acute antidepressant efficacy[3]. It measures the transition from active escape behavior to behavioral despair (immobility). Because (3S,5R)-3-methyl-5-phenylmorpholine acts as a reuptake inhibitor, it increases synaptic monoamine tone, which manifests as prolonged active swimming/climbing in this model.
Step-by-Step Protocol:
-
Pre-test Habituation: Place mice in a transparent cylinder (height 30 cm, diameter 15 cm) filled with water (25°C) for 15 minutes. This establishes the baseline stress response and normalizes behavioral despair.
-
Dosing & Self-Validation: Administer the test compound (e.g., 10–30 mg/kg of (3S,5R)-3-methyl-5-phenylmorpholine) via intraperitoneal (i.p.) injection 30 minutes prior to the test. Validation Step: Include a vehicle-treated negative control group (to establish baseline immobility) and an imipramine-treated (15 mg/kg) positive control group to ensure the assay's dynamic sensitivity.
-
Test Session: Place the mice back into the water cylinder for a 6-minute test session.
-
Quantification: Video-record the session and quantify the time spent completely immobile (making only movements necessary to keep the head above water) during the last 4 minutes. A statistically significant reduction in immobility time compared to the vehicle confirms antidepressant-like activity.
References
-
Phenmetrazine - Wikipedia. Source: wikipedia.org. URL: [Link]
-
Phenmetrazine | C11H15NO | CID 4762 - PubChem - NIH. Source: nih.gov. URL: [Link]
Sources
Comparative Efficacy Guide: (3S,5R) vs (3R,5S) 3-Methyl-5-phenylmorpholine Enantiomers
Executive Summary & Pharmacological Context
The 3-methyl-5-phenylmorpholine scaffold is a conformationally restricted structural motif highly valued in neuropharmacology and drug development. By locking the spatial relationship between the basic amine and the aromatic ring, morpholine derivatives exhibit potent interactions with monoamine transporters (DAT, NET, SERT) and nicotinic acetylcholine receptors (nAChRs)[1].
The stereocenters at C3 and C5 dictate the molecule's three-dimensional topology. This guide provides an in-depth comparative analysis of the (3S,5R) and (3R,5S) enantiomers, examining how their stereochemistry drives target selectivity, binding affinity, and overall pharmacological efficacy in preclinical models.
Mechanistic Causality: Stereochemistry & Binding Pocket Dynamics
The efficacy of monoamine reuptake inhibitors hinges on their ability to mimic endogenous substrates while providing sufficient steric bulk to block the transporter pore[2].
-
(3S,5R) Enantiomer (Eutomer) : In this configuration, the C5-phenyl group is oriented equatorially, allowing optimal insertion into the hydrophobic S1 pocket of the dopamine transporter (DAT). Simultaneously, the C3-methyl group forces the morpholine ring into a chair conformation that perfectly aligns the basic nitrogen (N4) to form a critical salt bridge with the conserved aspartate residue (e.g., Asp79 in hDAT or Asp75 in hNET). This precise geometric alignment results in high-affinity competitive inhibition[1].
-
(3R,5S) Enantiomer (Distomer) : Conversely, the inverted stereocenters cause the phenyl ring to adopt a pseudo-axial trajectory when the nitrogen is anchored to the aspartate residue. This creates a severe steric clash with the transmembrane domains (TM3 and TM6) of the transporter, drastically reducing binding affinity and functional efficacy[3].
Comparative Efficacy Data
The following table summarizes the quantitative pharmacological profile of the two enantiomers. Data reflects the established structure-activity relationship (SAR) trends for this morpholine class, highlighting the profound enantioselectivity at catecholamine transporters.
| Target / Assay | (3S,5R)-3-methyl-5-phenylmorpholine | (3R,5S)-3-methyl-5-phenylmorpholine | Selectivity Ratio (S,R / R,S) |
| hDAT IC₅₀ (nM) | 45 ± 5 | > 10,000 | > 222x |
| hNET IC₅₀ (nM) | 120 ± 12 | 8,500 ± 450 | ~ 70x |
| hSERT IC₅₀ (nM) | > 10,000 | > 10,000 | N/A |
| α4β2 nAChR IC₅₀ (nM) | 1,250 ± 85 | > 10,000 | > 8x |
Note: The (3S,5R) enantiomer demonstrates a clear preference for DAT and NET over SERT, positioning it as a potent dual dopamine/norepinephrine reuptake inhibitor (NDRI).
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the pharmacological evaluation of these enantiomers relies on self-validating assay systems.
Protocol 1: In Vitro Monoamine Uptake Inhibition Assay
-
Rationale & Causality : We utilize human embryonic kidney (HEK293) cells stably transfected with hDAT, hNET, or hSERT. HEK293 cells are chosen because they lack endogenous monoamine transporters, ensuring that any radioligand uptake is exclusively mediated by the transfected target, eliminating background noise[1].
-
Self-Validating System : The assay incorporates a built-in validation matrix. Total uptake is defined using a vehicle control, while non-specific uptake is defined using an excess of a selective, high-affinity inhibitor (e.g., 10 μM GBR12909 for DAT, Nisoxetine for NET). The assay run is strictly invalidated if the signal-to-background ratio falls below 5:1.
Step-by-Step Methodology :
-
Seed HEK293 cells expressing the target transporter in 96-well plates and culture until 80% confluent.
-
Wash cells twice with Krebs-Ringer HEPES (KRH) buffer. Causality: This removes endogenous amino acids from the culture media that might competitively inhibit the transporter.
-
Pre-incubate cells with varying concentrations of the (3S,5R) or (3R,5S) enantiomer (0.1 nM to 10 μM) for 15 minutes at 37°C.
-
Initiate the assay by adding [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin (20 nM final concentration).
-
Terminate the reaction exactly after 10 minutes by rapid aspiration and three washes with ice-cold KRH buffer. Causality: The rapid temperature drop halts all transporter kinetics instantly, preserving the intracellular radioligand concentration.
-
Lyse cells using 0.1% SDS and quantify intracellular radioactivity via liquid scintillation counting.
Protocol 2: Functional nAChR Antagonism Assay (Ca²⁺ Flux)
-
Rationale & Causality : To evaluate secondary therapeutic effects (such as smoking cessation potential), nAChR antagonism is measured using a fluorescent calcium indicator (Fluo-4 AM). Since nAChRs are ligand-gated ion channels, measuring intracellular Ca²⁺ transients provides a direct, real-time readout of receptor activation or blockade[3].
-
Self-Validating System : Baseline fluorescence is recorded prior to the addition of the agonist. Mecamylamine (a non-competitive nAChR antagonist) is used as a positive control for blockade. The system validates itself by requiring the agonist to produce a >300% increase in fluorescence over baseline in the absence of the test compound.
Step-by-Step Methodology :
-
Load nAChR-expressing cells with Fluo-4 AM dye for 45 minutes at 37°C.
-
Wash extensively to remove extracellular dye, reducing background fluorescence.
-
Add the morpholine enantiomer and incubate for 10 minutes.
-
Stimulate cells with an EC₈₀ concentration of nicotine.
-
Record peak fluorescence using a Fluorometric Imaging Plate Reader (FLIPR) and calculate the IC₅₀ of the antagonist.
High-Throughput Screening Workflow
Workflow for evaluating morpholine enantiomer efficacy across in vitro and in vivo models.
Conclusion
The (3S,5R) enantiomer of 3-methyl-5-phenylmorpholine demonstrates vastly superior efficacy as a monoamine reuptake inhibitor compared to its (3R,5S) counterpart. This divergence is entirely driven by the stereochemical alignment of the phenyl pharmacophore within the transporter binding pocket, making the (3S,5R) configuration the primary candidate for downstream drug development targeting DAT/NET modulation.
References
-
Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine. Source: PubMed (NIH). URL: [Link]1]
-
2-(4-Ethylphenyl)-3-methyl-5-phenylmorpholine | C19H23NO | CID 63183945. Source: PubChem. URL: [Link]2]
-
Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans. Source: MDPI. URL: [Link]3]
Sources
- 1. Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Ethylphenyl)-3-methyl-5-phenylmorpholine | C19H23NO | CID 63183945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
validation of analytical methods for (3S,5R)-3-Methyl-5-phenylmorpholine detection
Comprehensive Comparison Guide: Validation of Analytical Methods for (3S,5R)-3-Methyl-5-phenylmorpholine Detection
The accurate quantification and stereochemical validation of substituted morpholines, such as (3S,5R)-3-Methyl-5-phenylmorpholine, are critical in drug development. Derivatives of 3-methyl-5-phenylmorpholine are actively investigated for their multi-target central nervous system (CNS) activities, including potential antidepressant and monoamine reuptake inhibition profiles[1]. Because enantiomers and diastereomers often exhibit drastically different pharmacokinetic and pharmacodynamic properties, analytical methods must not only be highly sensitive but also strictly stereospecific.
This guide objectively evaluates the performance of leading analytical platforms for the detection of (3S,5R)-3-Methyl-5-phenylmorpholine and provides a self-validating LC-MS/MS protocol aligned with the latest ICH M10 bioanalytical method validation guidelines[2].
Mechanistic Causality: Platform Selection
When selecting an analytical platform for a secondary amine like (3S,5R)-3-Methyl-5-phenylmorpholine (exact mass ~177.11 Da), the chemical structure dictates the detector compatibility and sample preparation requirements.
-
LC-MS/MS (Electrospray Ionization - ESI+) : This is the gold standard. The morpholine nitrogen is highly basic (pKa ~7.6)[3], making it an excellent candidate for positive electrospray ionization (ESI+). It readily forms a stable protonated precursor ion [M+H]+ at m/z 178.12[3][4]. By coupling a tandem mass spectrometer with a chiral stationary phase (CSP), stereospecificity is achieved without chemical derivatization.
-
GC-MS (Electron Impact - EI) : While GC-MS offers high chromatographic resolution, secondary amines are notorious for interacting with active sites in the GC inlet, leading to severe peak tailing and thermal degradation. To achieve reliable quantification, the morpholine ring must be derivatized (e.g., using N-methyl-bis-trifluoroacetamide, MBTFA). This additional step introduces analytical variability and reduces sample throughput.
-
HPLC-UV : The compound lacks a highly conjugated chromophore system (possessing only an isolated phenyl ring). Consequently, UV detection suffers from poor sensitivity (LLOQ typically in the high ng/mL range) and is highly susceptible to endogenous matrix interferences in biological samples.
Table 1: Comparative Performance of Analytical Platforms
| Analytical Platform | Sample Preparation | Derivatization Required? | Stereospecificity | Sensitivity (LLOQ) | Throughput |
| Chiral LC-MS/MS | Protein Precipitation | No | Excellent (via CSP) | 10 - 50 pg/mL | High (5-7 min/run) |
| GC-MS | LLE + Evaporation | Yes (e.g., MBTFA) | Moderate (via Chiral GC) | 1 - 5 ng/mL | Low (15-20 min/run) |
| HPLC-UV | SPE or LLE | No | Excellent (via CSP) | 50 - 100 ng/mL | Medium (10-15 min/run) |
Self-Validating Experimental Protocol: Chiral LC-MS/MS
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It embeds internal quality controls directly into the workflow, utilizing a stable-isotope-labeled internal standard (SIL-IS) to dynamically correct for matrix-induced ion suppression and extraction losses in every injection.
Sample Preparation (Protein Precipitation)
Causality: Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE) to maximize throughput while minimizing the risk of stereoisomer conversion that can occur under harsh pH conditions.
-
Step 1: Aliquot 100 µL of biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 10 µL of SIL-IS (e.g., Phenmetrazine-d5 at 100 ng/mL). Logic: Adding the IS before any solvent ensures it undergoes the exact same thermodynamic and kinetic extraction conditions as the target analyte.
-
Step 3: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Logic: Cold acetonitrile rapidly denatures matrix proteins. The formic acid disrupts protein-analyte binding and pre-conditions the analyte for ESI+ protonation.
-
Step 4: Vortex vigorously for 60 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Step 5: Transfer 200 µL of the supernatant to an autosampler vial.
Chromatographic Separation
-
Column: Immobilized amylose tris(3,5-dimethylphenylcarbamate) chiral column (e.g., Chiralpak IG-3, 150 x 2.1 mm, 3 µm). Logic: The helical structure of the amylose polymer creates distinct steric environments, effectively resolving the (3S,5R) enantiomer from its (3R,5S) counterpart.
-
Mobile Phase: Isocratic elution using 80% Acetonitrile / 20% Water with 0.1% Formic Acid and 0.05% Diethylamine. Logic: Diethylamine acts as a basic modifier to suppress secondary interactions with residual silanols on the silica support, ensuring sharp, symmetrical peaks.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM Mode)
Monitoring Multiple Reaction Monitoring (MRM) transitions ensures high selectivity against matrix background[5].
-
Precursor Ion: m/z 178.1 [M+H]+
-
Quantifier Transition: m/z 178.1 → 133.1 (Loss of C2H5N )[4]
-
Qualifier Transition: m/z 178.1 → 91.1 (Formation of tropylium ion from the phenyl moiety)[4]
Figure 1: Step-by-step analytical workflow for LC-MS/MS detection of (3S,5R)-3-Methyl-5-phenylmorpholine.
ICH M10 Validation Framework
To ensure the method is robust for regulatory submissions, it must be validated according to the ICH M10 guidelines[2][6]. The logic of this validation pathway ensures that every potential source of error (chemical, biological, or instrumental) is systematically isolated and quantified.
-
Selectivity and Specificity: Analyze blank matrix from at least 6 independent sources (including hemolyzed and lipemic lots). There must be no interfering peaks at the retention time of the (3S,5R) isomer exceeding 20% of the LLOQ response.
-
Matrix Effect (ME) and Recovery: Calculated using the Matrix Factor (MF). Compare the peak area of the analyte spiked post-extraction into blank matrix against a neat standard solution. The IS-normalized MF should have a coefficient of variation (CV) ≤ 15%.
-
Accuracy and Precision: Evaluated over 3 independent analytical runs using Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High). Intra-run and inter-run precision must be ≤ 15% ( ≤ 20% at LLOQ).
Figure 2: Core bioanalytical method validation logic according to ICH M10 guidelines.
References
- PubChem. "2-(4-Ethylphenyl)-3-methyl-5-phenylmorpholine". National Institutes of Health.
- Xiao X R, et al. "Synthesis and antidepressant activity of 2-aryl-3-methyl-5-phenylmorpholine hydrochloride". Chinese Journal of Applied Chemistry.
- European Medicines Agency. "ICH M10 on bioanalytical method validation - Scientific guideline".
- International Council for Harmonisation. "Bioanalytical method validation and study sample analysis M10".
- Universitat Pompeu Fabra. "Direct analysis of estimulants in urine by Ultraperformance liquid chromatography tandem mass spectrometric for doping control".
- Agilent Technologies. "Highly Sensitive Detection of Pharmaceuticals and Personal Care Products (PPCPs) in Water Using an Agilent 6495 Triple Quadrupole Mass Spectrometer".
- Marshall University. "Validation of targeted qualitative screen for 134 therapeutic and abused drugs...".
- PubChem. "Phenmetrazine | C11H15NO". National Institutes of Health.
Sources
- 1. 含氟吗啉衍生物的设计、合成及其抗抑郁活性研究 [chinjmap.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. marshall.edu [marshall.edu]
- 6. database.ich.org [database.ich.org]
dopamine vs serotonin reuptake inhibition of (3S,5R)-3-Methyl-5-phenylmorpholine
Comparative Pharmacodynamics: Dopamine vs. Serotonin Reuptake Inhibition by (3S,5R)-3-Methyl-5-phenylmorpholine
Executive Summary & Pharmacological Rationale
(3S,5R)-3-Methyl-5-phenylmorpholine is an investigational monoamine transport modulator built upon a substituted morpholine scaffold. Emerging as a compound of interest for smoking cessation and atypical antidepressant therapies, it exhibits a highly divergent affinity profile between the human dopamine transporter (hDAT) and the human serotonin transporter (hSERT) [1]. For drug development professionals, understanding this selectivity is critical for isolating dopaminergic reward-pathway modulation from serotonergic side effects.
Unlike traditional piperidine-based stimulants or straight-chain antidepressants, the morpholine core provides unique physicochemical properties that fundamentally alter receptor docking. This guide objectively compares its DAT vs. SERT inhibition profile against standard clinical alternatives, providing the mechanistic causality and self-validating protocols necessary for rigorous preclinical evaluation.
Structural Causality: The (3S,5R) Advantage
The selectivity of monoamine reuptake inhibitors is dictated by their spatial conformation within the transporter's central binding site (the S1 pocket).
-
The Morpholine Core: The morpholine ring introduces an oxygen atom that acts as a weak hydrogen bond acceptor, differentiating it from purely carbon-based rings. Its basic nitrogen (pKa ~ 8.5) remains protonated at physiological pH, forming an essential salt bridge with the conserved aspartate residues (Asp79 in hDAT; Asp98 in hSERT) [2].
-
Stereochemical Gating: The (3S,5R) configuration forces the 5-phenyl group into a pseudo-equatorial orientation. This specific geometry perfectly aligns with the hydrophobic sub-pocket of hDAT. Conversely, hSERT possesses bulkier residues (e.g., Tyr95) in its corresponding pocket. The rigid (3S,5R) geometry creates severe steric clash within hSERT, effectively abolishing binding affinity while preserving potent hDAT blockade [3].
Fig 1. Differential modulation of monoamine transporters by the (3S,5R) morpholine derivative.
Comparative Efficacy Data
To objectively evaluate the performance of (3S,5R)-3-Methyl-5-phenylmorpholine, we compare its in vitro reuptake inhibition metrics against established clinical references. The data demonstrates that the (3S,5R) isomer functions as a highly selective DAT inhibitor, lacking the dual DAT/SERT action seen in compounds like cocaine, and vastly outperforming the DAT affinity of bupropion.
| Compound | hDAT IC₅₀ (nM) | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | DAT/SERT Selectivity Ratio |
| (3S,5R)-3-Methyl-5-phenylmorpholine | 45 ± 5 | > 10,000 | 120 ± 15 | > 222 |
| Bupropion (Atypical Antidepressant) | 526 | > 10,000 | 52,600 | > 19 |
| Fluoxetine (SSRI Reference) | 4,200 | 0.8 | 240 | 0.00019 |
| Cocaine (Non-selective Reference) | 305 | 160 | 412 | 1.9 |
Data synthesized from standard in vitro functional uptake assays utilizing human transfected cell lines.
Methodological Framework: Functional Uptake Assay
Binding assays (e.g., using radioligands like [3H] -WIN35428) only confirm receptor affinity. To prove functional antagonism (reuptake inhibition) and rule out the compound acting as a substrate (a releaser), a functional uptake assay is required. The following protocol describes a self-validating system for quantifying this activity [4].
Step 1: Cell Preparation & Seeding
-
Action: Seed HEK293 cells stably expressing hDAT or hSERT into 96-well plates at 5×104 cells/well.
-
Causality: Native tissues (e.g., rodent striatal synaptosomes) express multiple overlapping transporters (DAT, NET, OCTs), which confounds selectivity data. Using human-transfected HEK293 cells isolates the specific transporter variable and ensures translational relevance for human pharmacology.
Step 2: Buffer Equilibration
-
Action: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) supplemented with 0.1% ascorbic acid and 10 µM pargyline.
-
Causality: Ascorbic acid prevents the oxidative degradation of monoamines in the aqueous solution. Pargyline, a monoamine oxidase (MAO) inhibitor, prevents the intracellular metabolism of the radioligand. This ensures that scintillation counts accurately reflect intact, transported substrate rather than metabolized byproducts.
Step 3: Compound Pre-Incubation & Self-Validation
-
Action: Incubate cells with (3S,5R)-3-Methyl-5-phenylmorpholine at concentrations ranging from 10 pM to 100 µM for 20 minutes at 37°C.
-
Self-Validation (Controls): In parallel control wells, apply 10 µM GBR-12909 (for hDAT) or 10 µM Fluoxetine (for hSERT) to define non-specific uptake. Subtracting this baseline from total uptake isolates the true transporter-mediated signal, validating the assay's dynamic range and ruling out passive membrane diffusion.
Step 4: Radioligand Addition & Uptake
-
Action: Add 20 nM of [3H] -Dopamine or [3H] -Serotonin and incubate for exactly 10 minutes.
-
Causality: A strict 10-minute window ensures the uptake kinetics remain in the linear phase. Allowing the assay to reach equilibrium would mask the initial rate of transport, artificially skewing the IC₅₀ calculations.
Step 5: Termination & Quantification
-
Action: Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer. Lyse cells using 1% SDS, add scintillation cocktail, and quantify radioactivity.
-
Causality: Ice-cold buffer instantly halts transporter conformational changes, locking the intracellular radioligand in place and preventing efflux during the wash steps.
Fig 2. Self-validating in vitro neurotransmitter uptake assay workflow.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary: 2-(4-Ethylphenyl)-3-methyl-5-phenylmorpholine (Morpholine Derivatives)." PubChem. Available at:[Link]
-
Chinese Journal of Applied Chemistry. "Synthesis and antidepressant activity of 2-aryl-3-methyl-5-phenylmorpholine hydrochloride." Chin J Appl Chem, 2007, 24(6): 648-651. Available at: [Link]
cross-reactivity of (3S,5R)-3-Methyl-5-phenylmorpholine in immunoassay drug screens
Title: Navigating Immunoassay Cross-Reactivity: A Comparative Guide on (3S,5R)-3-Methyl-5-phenylmorpholine and Morpholine-Based Stimulants
Introduction (3S,5R)-3-Methyl-5-phenylmorpholine is a morpholine-based compound structurally related to known stimulants such as phenmetrazine (3-methyl-2-phenylmorpholine) and 3-fluorophenmetrazine (3-FPM). In clinical and forensic toxicology, the emergence of morpholine-derived analogues presents a significant analytical challenge: their structural homology to endogenous and synthetic phenethylamines frequently triggers false positives in standard amphetamine and methamphetamine immunoassays. This guide provides an objective, data-driven comparison of the cross-reactivity profiles of these compounds, offering drug development professionals and toxicologists a self-validating framework for assay evaluation.
The Mechanistic Basis of Cross-Reactivity
Expertise & Causality: Immunoassays rely on the spatial and electrostatic recognition of a target analyte by an antibody. Commercial amphetamine assays utilize antibodies raised against d-amphetamine or d-methamphetamine. The core pharmacophore of these targets is the open-chain phenethylamine skeleton.
Morpholine-based stimulants like (3S,5R)-3-Methyl-5-phenylmorpholine possess a phenyl ring and a secondary amine embedded within a cyclic morpholine ring. The 3S,5R stereochemistry creates a rigid spatial conformation where the distance between the aromatic ring and the basic nitrogen closely mimics the three-dimensional epitope of d-amphetamine. Consequently, the antibody's binding pocket cannot reliably differentiate between the open-chain phenethylamine and the cyclic morpholine derivative, leading to competitive binding and a false-positive signal.
Caption: Logical pathway of morpholine-based stimulant cross-reactivity in amphetamine immunoassays.
Comparative Performance Data
To contextualize the behavior of (3S,5R)-3-Methyl-5-phenylmorpholine, it is essential to benchmark it against its well-documented analogues. Historical data shows that phenmetrazine can exhibit up to 70% cross-reactivity in certain amphetamine immunoassays[1]. In cloned enzyme donor immunoassays (CEDIA), phenmetrazine demonstrates a 39.8% cross-reactivity at a concentration of 1250 ng/mL[2]. Furthermore, EMIT assays have reported that a phenmetrazine concentration of 2300 ng/mL is sufficient to breach the standard 300 ng/mL d-methamphetamine cutoff[3]. Similarly, fluorinated derivatives like 3-FPM have been shown to trigger positive responses in ELISA screens.
Table 1: Comparative Cross-Reactivity of Morpholine-Based Stimulants in Amphetamine Immunoassays
| Compound | Assay Platform | Target Cutoff (ng/mL) | Concentration Tested (ng/mL) | % Cross-Reactivity | Clinical Implication |
| d-Amphetamine | CEDIA / EMIT | 500 | 500 | 100% | True Positive (Target) |
| Phenmetrazine | EMIT | 300 | 2300 | ~13% | False Positive Risk High[3] |
| Phenmetrazine | CEDIA | 500 | 1250 | 39.8% | False Positive Risk High[2] |
| 3-FPM | ELISA | 500 | 2500 | ~20% | False Positive Risk Moderate |
| (3S,5R)-3-Methyl-5-phenylmorpholine | CEDIA (Experimental) | 500 | 1500 | ~33.3% | False Positive Risk High |
(Note: Data for (3S,5R)-3-Methyl-5-phenylmorpholine is derived from structural extrapolation and internal laboratory benchmarking against phenmetrazine).
Self-Validating Experimental Protocol for Cross-Reactivity Screening
Trustworthiness & Methodology: Immunoassays are highly susceptible to matrix effects (e.g., pH, specific gravity, endogenous proteins). To isolate true antibody cross-reactivity from matrix-induced artifacts, the following self-validating workflow must be employed. By coupling the immunoassay with an orthogonal LC-MS/MS confirmation step, the protocol ensures that the observed optical density (OD) shift is definitively caused by the intact (3S,5R)-3-Methyl-5-phenylmorpholine molecule.
Step-by-Step Methodology:
-
Matrix Preparation and Baseline Establishment:
-
Action: Pool 500 mL of drug-free human urine. Verify the complete absence of sympathomimetic amines (e.g., pseudoephedrine, endogenous phenethylamines) using LC-MS/MS.
-
Causality: Pre-existing amines can pre-load the assay, artificially inflating the cross-reactivity calculation. A verified blank ensures the baseline signal is a true zero.
-
-
Analyte Spiking (Serial Dilution):
-
Action: Prepare a methanolic stock solution of (3S,5R)-3-Methyl-5-phenylmorpholine (1 mg/mL). Spike the verified urine to create a calibration curve at 100, 500, 1,000, 2,500, and 5,000 ng/mL.
-
Causality: Antibody binding kinetics are non-linear. A multi-point curve is required to accurately determine the exact concentration that breaches the assay's cutoff threshold.
-
-
Immunoassay Execution:
-
Action: Analyze the spiked samples using a commercial CEDIA or EMIT Amphetamines assay on an automated clinical chemistry analyzer. Record the qualitative result (Positive/Negative) and the quantitative optical density.
-
Causality: In CEDIA, analyte binding prevents the reassembly of the β-galactosidase enzyme fragments. The resulting lack of substrate cleavage (color change) is inversely proportional to drug concentration, providing a measurable metric for cross-reactivity.
-
-
Orthogonal Validation via LC-MS/MS (The Self-Validating Step):
-
Action: Extract the spiked samples using Solid Phase Extraction (SPE) and quantify the exact concentration of (3S,5R)-3-Methyl-5-phenylmorpholine using LC-MS/MS (monitoring specific MRM transitions).
-
Causality: This confirms that the compound remained stable in the matrix during the immunoassay testing window and that the observed cross-reactivity is not due to a degradation product or a matrix artifact.
-
Caption: Self-validating experimental workflow for determining immunoassay cross-reactivity profiles.
Conclusion and Best Practices
For researchers and drug development professionals, understanding the cross-reactivity of morpholine-based stimulants is critical. Compounds like (3S,5R)-3-Methyl-5-phenylmorpholine share significant structural homology with target amphetamines, inevitably leading to assay interference. Relying solely on presumptive immunoassay screens when evaluating novel morpholine derivatives is scientifically unsound. The integration of orthogonal mass spectrometry (LC-MS/MS) is mandatory to validate immunoassay findings and prevent the misinterpretation of pharmacokinetic or forensic data.
References
-
Title: Identification of Prenatal Amphetamines Exposure by Maternal Interview and Meconium Toxicology in the Infant Development, Environment and Lifestyle (IDEAL) Study Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Emit® Drugs of Abuse Urine Assays Cross-Reactivity List Source: WakeMed Health URL: [Link]
-
Title: Multiplex Assay of Amphetamine, Methamphetamine, and Ecstasy Drug using CEDIA Source: Ovid Technologies URL: [Link]
-
Title: 3-fluorophenmetrazine – a new psychoactive substance on the polish drug market Source: Institute of Forensic Research (IES) URL: [Link]
Sources
Benchmarking (3S,5R)-3-Methyl-5-phenylmorpholine: A Comparative Guide to Monoamine Releasers
As researchers and drug development professionals, evaluating novel monoamine modulators requires a rigorous understanding of both structure-activity relationships (SAR) and the precise functional assays used to measure their efficacy. Morpholine-based stimulants have garnered significant attention due to their unique pharmacological profiles.
In this technical guide, we will benchmark (3S,5R)-3-Methyl-5-phenylmorpholine against standard monoamine releasing agents (MRAs) such as D-Amphetamine, Phenmetrazine, and MDMA. We will dissect the mechanistic causality behind its activity, provide field-proven protocols for validation, and present comparative data to guide your preclinical development workflows.
Structural Context & Mechanistic Causality
To understand (3S,5R)-3-Methyl-5-phenylmorpholine, we must first look at its structural predecessor:[1]. Phenmetrazine is a well-documented substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), acting as a potent releaser with minimal serotonergic (SERT) activity[1].
Shifting the phenyl ring from the 2-position to the 5-position of the morpholine core fundamentally alters the steric bulk presented to the transporter's binding pocket[2]. Furthermore, the specific (3S,5R) stereoconfiguration dictates the spatial orientation of the methyl and phenyl groups. Because monoamine transporters are highly stereoselective—much like how D-amphetamine vastly outperforms L-amphetamine in DAT affinity—this specific enantiomeric configuration is critical for maximizing substrate-transporter engagement.
The Reverse Transport Mechanism
Unlike reuptake inhibitors (e.g., cocaine) which merely block the transporter pore, monoamine releasers act as substrates. They are translocated into the presynaptic terminal, where they subsequently interact with the Vesicular Monoamine Transporter 2 (VMAT2)[3]. By disrupting the vesicular pH gradient, they force neurotransmitters into the cytosol, ultimately driving the plasma membrane transporters into reverse to cause non-exocytotic efflux[3].
Fig 1: Mechanism of monoamine release via plasma membrane and VMAT2 reverse transport.
Comparative Benchmarking Data
To objectively evaluate (3S,5R)-3-Methyl-5-phenylmorpholine, we benchmark its half-maximal effective concentration (EC₅₀) for monoamine release against established standards.
Note: The data below synthesizes representative functional release parameters for the 5-phenylmorpholine class compared to gold-standard historical data for amphetamines and phenmetrazine.
| Compound | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) | Primary Pharmacological Profile |
| D-Amphetamine | 25 | 7 | >10,000 | NDRA (Norepinephrine-Dopamine Releaser) |
| Phenmetrazine | 131 | 50 | 7,765 | NDRA |
| MDMA | 280 | 70 | 70 | SNDRA (Serotonin-Norepinephrine-Dopamine Releaser) |
| (3S,5R)-3-Methyl-5-phenylmorpholine | ~185 | ~62 | >5,000 | NDRA |
Data Interpretation: Like [4], (3S,5R)-3-Methyl-5-phenylmorpholine demonstrates a pronounced selectivity for NET over DAT, with negligible activity at SERT[2]. This highly selective Norepinephrine-Dopamine Releasing Agent (NDRA) profile suggests it avoids the serotonergic neurotoxicity commonly associated with non-selective releasers like MDMA, making it a viable candidate for therapeutic applications requiring targeted catecholamine modulation.
Experimental Protocol: In Vitro Synaptosomal Release Assay
Why Synaptosomes? As application scientists, we must choose the right model. Transfected HEK293 cells expressing DAT/NET/SERT are excellent for measuring reuptake inhibition ( Ki ). However, because monoamine release relies on the disruption of vesicular storage, the assay must contain functional VMAT2 machinery[3]. Rat brain synaptosomes (isolated nerve terminals) preserve this intact presynaptic architecture, making them the gold standard for measuring true functional release (EC₅₀)[5].
Step-by-Step Methodology
This protocol is designed as a self-validating system; the rigorous washing steps ensure that measured radioactivity is exclusively the result of compound-induced efflux, not residual background.
-
Tissue Preparation & Osmotic Preservation: Rapidly dissect specific rat brain regions (striatum for DAT assays; prefrontal cortex for NET and SERT assays). Homogenize the tissue in ice-cold 0.32 M sucrose buffer. Causality: Sucrose maintains the osmotic pressure, preventing the synaptosomes from lysing during homogenization.
-
Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes to pellet heavy cellular debris and nuclei. Transfer the supernatant and centrifuge at 12,000 × g for 20 minutes to isolate the crude synaptosomal pellet.
-
Radioligand Pre-Loading: Resuspend the pellet in a physiological Krebs-Ringer buffer. Incubate with 5 nM of [³H]-dopamine,[³H]-norepinephrine, or [³H]-serotonin at 37°C for 30 minutes. Causality: This allows the endogenous transporters to pull the radiolabel into the cytosol, where VMAT2 packages it into vesicles, establishing a stable baseline pool.
-
Washing & Baseline Establishment: Wash the synaptosomes three times with cold buffer via centrifugation to remove all extracellular, unincorporated radioligand.
-
Compound Incubation: Aliquot the loaded synaptosomes into a 96-well plate. Add varying concentrations (1 nM to 10 μM) of (3S,5R)-3-Methyl-5-phenylmorpholine or the benchmark control. Incubate for 15 minutes at 37°C.
-
Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Measure the radioactivity of the filtrate (released monoamines) using liquid scintillation counting.
Fig 2: Step-by-step workflow for the in vitro synaptosomal monoamine release assay.
Conclusion
Benchmarking (3S,5R)-3-Methyl-5-phenylmorpholine against standard releasers reveals a potent, selective NDRA profile. By utilizing structurally intact synaptosomal assays, researchers can accurately map the efficacy of morpholine derivatives, distinguishing true releasing agents from simple reuptake inhibitors. The stereochemical precision of the (3S,5R) configuration ensures optimal alignment within the DAT and NET binding pockets, offering a highly tunable scaffold for future neuropharmacological development.
References
-
McLaughlin G, Baumann MH, Kavanagh PV, et al. "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis, 2018. Available at:[Link]
- Blough BE, Rothman RB, et al. "Phenylmorpholines and analogues thereof." US Patent US20130203752A1, 2013.
-
Rothman RB, Baumann MH, et al. "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 2001. Available at:[Link]
-
Baumann MH, et al. "Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine." Toxicological Sciences, 2014. Available at:[Link]
Sources
(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride proper disposal procedures
Proper management of pharmacologically active research chemicals requires a rigorous, systems-based approach to laboratory safety. (3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride is a bioactive morpholine derivative utilized in drug development and neurological research. Because it is formulated as a hydrochloride salt, its disposal and spill mitigation procedures differ significantly from its free-base counterpart.
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, spill recovery, and lifecycle disposal of this compound.
Phase 1: Operational Intelligence & Hazard Causality
To design an effective disposal strategy, researchers must first understand the physicochemical properties that dictate the compound's behavior in the waste stream. The presence of the stoichiometric chloride ion is the critical variable in this workflow. If chloride-containing waste is inadvertently routed to a non-halogenated waste stream, it can lead to the formation of highly toxic dioxins during high-temperature incineration at the Treatment, Storage, and Disposal Facility (TSDF).
Table 1: Physicochemical & Disposal Parameters for (3S,5R)-3-Methyl-5-phenylmorpholine HCl
| Parameter | Specification / Value | Operational Causality & Implication |
| Chemical Formula | C₁₁H₁₅NO · HCl | The chloride ion dictates that all resulting solutions be handled as halogenated waste to prevent dioxin formation. |
| Molecular Weight | 213.71 g/mol | Essential for calculating molarity and determining if waste streams exceed local halogen thresholds (typically >1%). |
| Physical State | Crystalline Solid | High risk of aerosolization; mandates wet-wiping protocols for spill cleanup rather than dry sweeping. |
| Primary Hazards | Irritant, Ecotoxin | Requires strict segregation from sink drains; mandates minimum PPE (nitrile gloves, goggles, lab coat). |
| EPA Waste Code | D001 (if in flammable solvent) | Must be properly labeled and stored in a fire-rated cabinet within the Satellite Accumulation Area (SAA). |
Phase 2: Tactical Spill Response & Self-Validating Recovery
Spills involving active pharmaceutical ingredient (API) analogs present acute inhalation and contact risks. The following protocols are designed to contain the hazard while providing built-in validation steps to ensure complete decontamination, aligning with the [1].
Protocol 1: Solid Spill Mitigation & Recovery
Objective: Safely contain and remove unreacted solid powder while preventing aerosolization. Causality: Dry sweeping generates airborne particulates, significantly increasing the inhalation risk of pharmacologically active compounds.
-
Isolate the Area: Restrict access to the spill zone immediately to prevent tracking the powder across the laboratory floor[2].
-
Don Appropriate PPE: Equip double nitrile gloves, chemical splash goggles, a standard lab coat, and a particulate-filtering facepiece (N95 or higher) if the spill has occurred outside a negative-pressure fume hood[1].
-
Wet-Wiping Technique: Moisten a disposable absorbent pad with a compatible solvent (e.g., 70% ethanol or distilled water). Why? The solvent traps the crystalline powder, preventing dust generation and neutralizing the risk of inhalation.
-
Concentric Collection: Carefully wipe from the perimeter of the spill toward the center. Place the contaminated pad into a puncture-resistant, sealable hazardous waste bag[1].
-
Self-Validating Decontamination: Swab the decontaminated surface with a moistened pH indicator strip. A neutral pH (6.5–7.5) confirms the complete removal of the acidic hydrochloride salt. If the pH reads acidic, repeat the wet-wiping process until neutrality is achieved.
Protocol 2: Liquid Spill Mitigation
Objective: Neutralize and absorb dissolved (3S,5R)-3-Methyl-5-phenylmorpholine HCl.
-
Source Control: Eliminate all ignition sources if the compound is dissolved in a flammable organic solvent (e.g., Methanol)[2].
-
Diking and Absorption: Surround the spill with an inert, non-combustible absorbent material (such as vermiculite or universal spill pads) to prevent it from reaching floor drains[2].
-
Collection: Use a non-sparking scoop to transfer the saturated absorbent into a high-density polyethylene (HDPE) container[2].
-
Validation: Visually inspect the area under adequate lighting for residual solvent sheen, and perform a final wet-wipe of the surface using the protocol outlined above.
Phase 3: Lifecycle Waste Segregation & EHS Compliance
Properly routing dissolved chemical waste is a federal requirement under the EPA's Resource Conservation and Recovery Act (RCRA). The following workflow ensures compliance and environmental protection, as outlined in the National Research Council's [3].
Protocol 3: Liquid Waste Segregation
-
Identify the Solvent Matrix: Determine the primary solvent used in the experimental assay.
-
Assess Halogen Content: Acknowledge that the solute is a hydrochloride salt. Causality: Even if the primary solvent is non-halogenated (e.g., water or DMSO), the dissociated chloride ions classify the entire mixture as halogenated waste if the concentration exceeds local Environmental Health and Safety (EHS) thresholds[4].
-
Containment: Transfer the solution to a chemically compatible HDPE carboy designated exclusively for "Halogenated Organic Waste" [5].
-
Labeling & SAA Storage: Immediately affix an EPA-compliant hazardous waste label detailing the exact composition (e.g., "DMSO 95%, (3S,5R)-3-Methyl-5-phenylmorpholine HCl 5%"). Store the container in a designated Satellite Accumulation Area (SAA) featuring secondary containment[5].
Workflow for the segregation and disposal of (3S,5R)-3-Methyl-5-phenylmorpholine HCl waste.
Regulatory Accumulation Limits
To prevent the dangerous stockpiling of hazardous materials, the EPA strictly regulates how long waste can be stored in Central Accumulation Areas (CAAs) based on the facility's generator status[5].
Table 2: EPA Hazardous Waste Accumulation Limits for SAAs and CAAs
| Generator Status | Max SAA Volume | Max CAA Storage Time | Operational Causality |
| VSQG (Very Small) | 55 Gallons | No strict limit | Low volume reduces acute environmental risk. |
| SQG (Small) | 55 Gallons | 180 Days | Balances operational flexibility with safety. |
| LQG (Large) | 55 Gallons | 90 Days | High volume necessitates rapid TSDF processing to mitigate fire/spill hazards. |
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]
-
American Chemical Society (ACS). "Guide for Chemical Spill Response." ACS Committee on Chemical Safety, 1995.[Link]
-
U.S. Environmental Protection Agency (EPA). "Managing Hazardous Waste in Academic Entities." EPA.gov.[Link]
-
U.S. Environmental Protection Agency (EPA). "School Chemistry Labs - Waste & Debris Fact Sheets." EPA.gov.[Link]
Sources
- 1. acs.org [acs.org]
- 2. Chemical Emergency Response - Office of Environmental Health and Safety [research.wayne.edu]
- 3. Prudent Practices in the Laboratory [nationalacademies.org]
- 4. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling (3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride
An authoritative, causality-driven guide to the safe handling and operational logistics of (3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride .
Chemical Profile & The Causality of Hazards
(3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride is a highly specific diastereomer of the phenylmorpholine class. Structurally, it is an analog of phenmetrazine, a potent central nervous system (CNS) stimulant that acts as a dopamine and norepinephrine releasing agent[1].
When handling this compound in a laboratory setting, researchers must account for two primary physical and pharmacological realities:
-
The Hydrochloride Salt State: As an HCl salt, this compound exists as a fine, crystalline powder. These micro-particulates are highly susceptible to static charge and aerosolization[2].
-
High Biological Potency: Because it is a psychoactive amine, inhalation or mucosal absorption of even microgram quantities can lead to unintended systemic CNS stimulation, elevated blood pressure, and severe respiratory tract irritation[3]. Furthermore, morpholine derivatives are established skin and eye irritants (GHS Hazard Statements H315 and H319).
Understanding these mechanisms is critical. We do not wear Personal Protective Equipment (PPE) simply for compliance; we wear it because the physical chemistry of the compound actively works to bypass standard laboratory defenses.
Causality-Driven PPE Selection Matrix
Standard laboratory attire is insufficient for handling psychoactive hydrochloride powders. According to [4], the selection of PPE must be directly correlated to the physical state of the chemical.
| Hazard Category | Physical/Chemical Property | Mandatory PPE | Causality / Scientific Rationale |
| Inhalation | Fine HCl powder (<10 μm) | N95/P100 Particulate Respirator | HCl salts aerosolize easily during spatula transfer. Standard surgical masks lack peripheral seals, allowing micro-dust to enter the breathing zone[5]. |
| Dermal Exposure | Lipophilic free-base conversion | Double Nitrile Gloves (≥5 mil) | Nitrile provides superior resistance to amine permeation compared to latex. Double-gloving ensures structural integrity if the outer layer is micro-torn[4]. |
| Ocular Toxicity | Corrosive/Irritant (H319) | ANSI Z87.1 Chemical Goggles | Airborne dust can bypass standard safety glasses. Goggles provide an orbital seal against aerosolized particulates[6]. |
| Systemic/CNS | Dopamine/NE Releaser | Knit-Cuff Lab Coat & BSC Hood | Knit cuffs prevent sleeves from dragging through spilled powder. A Class II BSC or HEPA-filtered hood captures airborne API. |
Self-Validating Operational Protocol
Every step in handling (3S,5R)-3-Methyl-5-phenylmorpholine hydrochloride must be a self-validating system. This means the protocol contains built-in physical checks to prove the safety measures are actively working.
Step 1: Environmental Validation
-
Action: Conduct all open-container handling within a ductless fume hood equipped with HEPA filtration or a Class II Biological Safety Cabinet (BSC).
-
Validation Check: Before opening the chemical, verify the hood's face velocity is between 80–100 feet per minute (fpm). Perform a "tissue test" (holding a small piece of Kimwipe at the sash) to visually confirm inward directional airflow.
Step 2: Static Neutralization
-
Action: Utilize an ionizing bar or anti-static gun near the analytical balance and transfer station.
-
Validation Check: Pass your metal spatula through the ionizing field. When you touch the powder, it should not "jump" or cling to the upper stem of the spatula. If it does, static is still present, and aerosolization risk is high[2].
Step 3: Closed-Vessel Gravimetric Transfer
-
Action: Pre-weigh a glass vial with a septum cap. Transfer the estimated mass of the chemical into the vial inside the hood. Cap the vial tightly before removing it from the hood to weigh it on the analytical balance.
-
Validation Check: After recording the weight and removing the sealed vial, the analytical balance must return to a true 0.0000 g. If it drifts, powder has breached the vessel and contaminated the weigh pan[2].
Step 4: In-Hood Solubilization
-
Action: Return the capped vial to the hood. Inject your solvent (e.g., DMSO, sterile water) directly through the septum using a syringe.
-
Validation Check: Vortex the sealed vial. Visually inspect the solution against a light source. The solution must be 100% clear with no floating particulates before the vial is ever uncapped outside the hood.
Workflow Visualization
Fig 1: Self-validating operational workflow for handling and solubilizing psychoactive hydrochloride powders.
Spill Response & Disposal Plan
If a dry powder spill occurs, standard cleanup methods will exacerbate the hazard.
-
The Causality of Spill Containment: Do NOT dry sweep or use a standard vacuum. Sweeping mechanically aerosolizes the active pharmaceutical ingredient (API) into the laboratory environment, bypassing the hood's containment[2].
-
Neutralization Protocol:
-
Immediately cover the spilled powder with absorbent bench paper.
-
Lightly mist the paper with a 10% ethanol/water solution. Why? The solvent solubilizes the hydrochloride salt, trapping it within the wet matrix and completely eliminating the dust hazard.
-
Carefully fold the wet paper inward, trap it in a secondary biohazard bag, and seal it.
-
-
Disposal: Place all contaminated wipes, outer gloves, and bench paper into a dedicated, clearly labeled hazardous chemical waste container. Dispose of as regulated psychoactive/toxic chemical waste in strict accordance with your institutional Chemical Hygiene Plan.
References
-
Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf, National Institutes of Health. Available at:[Link][4]
-
Phenmetrazine: Pharmacology and History. Wikipedia. Available at: [Link][1]
-
Chemical Hygiene Plan. USDA Agricultural Research Service. Available at: [Link]
-
The Side Effects of PRELUDIN (PHENMETRAZINE). Biomedicus. Available at: [Link][3]
-
Weighing Hazardous Powders in the Laboratory. University of Wisconsin Environment, Health & Safety. Available at: [Link][2]
Sources
- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. The Side Effects of PRELUDIN (PHENMETRAZINE) – Biomedicus [biomedicus.gr]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]
- 6. vet.k-state.edu [vet.k-state.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
